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  • Product: 3-Chloro-6-methylphenethyl alcohol
  • CAS: 1314931-35-5

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Workflows of 3-Chloro-6-Methylphenethyl Alcohol: A Technical Whitepaper

Executive Summary In the landscape of rational drug design and specialty chemical synthesis, substituted phenethyl alcohols serve as critical pharmacophores and versatile synthetic intermediates. 3-Chloro-6-methylpheneth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and specialty chemical synthesis, substituted phenethyl alcohols serve as critical pharmacophores and versatile synthetic intermediates. 3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5) [1] represents a highly functionalized derivative of the baseline 2-phenylethanol core [2]. By integrating an electron-withdrawing chlorine atom and a sterically demanding methyl group, this molecule achieves a unique balance of lipophilicity, metabolic stability, and conformational rigidity.

This whitepaper provides an in-depth technical analysis of its molecular bonding characteristics, structure-activity relationship (SAR) logic, and a self-validating protocol for its chemoselective synthesis.

Molecular Architecture & Bonding Dynamics

The structural foundation of 3-chloro-6-methylphenethyl alcohol relies on the interplay between its primary alcohol moiety and the di-substituted aromatic ring.

Core Scaffold Analysis

The parent scaffold, phenethyl alcohol, is characterized by a flexible two-carbon alkyl chain terminating in a primary hydroxyl group (-OH) [2]. This hydroxyl group acts as both a hydrogen bond donor and acceptor, anchoring the molecule to polar residues in target binding pockets. The sp3 hybridized carbons (C α and C β ) typically allow for free rotation, sampling multiple conformational states.

Substituent Effects: Inductive vs. Steric

The introduction of substituents at the 3- and 6-positions fundamentally alters the molecule's bonding environment:

  • 3-Chloro Substituent (Inductive Effect): The highly electronegative chlorine atom at the meta-position relative to the ethyl chain exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic π -system, increasing the molecule's overall lipophilicity (LogP) and enhancing its ability to permeate lipid bilayers.

  • 6-Methyl Substituent (Steric Effect): Positioned ortho to the phenethyl chain, the methyl group introduces significant steric bulk. This steric hindrance restricts the free rotation of the C1-C α bond. By locking the molecule into a narrower range of conformational spaces, the methyl group reduces conformational entropy upon target binding—a critical principle in structure-based drug design (SBDD) [3]. Furthermore, this ortho-substitution shields the aromatic ring from oxidative metabolism (e.g., by CYP450 enzymes) at that specific locus.

Physicochemical Profiling

To facilitate comparative analysis for formulation and computational modeling, the quantitative data for 3-chloro-6-methylphenethyl alcohol is summarized below.

PropertyValueRationale / Source
IUPAC Name 2-(3-chloro-6-methylphenyl)ethanolStandard IUPAC nomenclature
CAS Number 1314931-35-5Chemical registry identifier [1]
Molecular Formula C 9​ H 11​ ClOElemental composition [1]
Molecular Weight 170.64 g/mol Calculated exact mass [1]
Hydrogen Bond Donors 1Primary hydroxyl group (-OH)
Hydrogen Bond Acceptors 1Oxygen atom in the hydroxyl group
Topological Polar Surface Area 20.2 ŲExtrapolated from baseline phenethyl alcohol [2]
Predicted LogP ~2.5 - 2.8Base core (1.4) + Cl (+0.7) + CH 3​ (+0.5) [2][3]

Structure-Activity Relationship (SAR) Logic

The specific placement of the functional groups dictates the molecule's behavior in biological and chemical systems. The logical relationship between these structural features and their resulting properties is visualized below.

SAR_Logic Core Phenethyl Alcohol Core (Scaffold) Prop1 Hydrogen Bonding Target Affinity Core->Prop1 Cl 3-Chloro Substituent (Inductive -I) Prop2 Increased Lipophilicity Membrane Permeability Cl->Prop2 Me 6-Methyl Substituent (Steric Bulk) Me->Core Restricts C1-Cα rotation Prop3 Steric Hindrance Metabolic Stability Me->Prop3

Logical workflow of structure-activity relationships for 3-chloro-6-methylphenethyl alcohol.

Chemoselective Synthetic Methodology

Synthesizing 3-chloro-6-methylphenethyl alcohol requires reducing its corresponding carboxylic acid—2-(3-chloro-6-methylphenyl)acetic acid.

Expertise & Causality: Standard powerful reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) pose a significant risk of hydrodehalogenation (cleaving the C-Cl bond). To ensure absolute chemoselectivity, the Borane-Tetrahydrofuran (BH 3​ ·THF) complex is utilized [4]. Borane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, reducing it to the primary alcohol at room temperature without disturbing the aryl chloride.

Synthetic Workflow Diagram

Synthesis A 2-(3-Chloro-6-methylphenyl)acetic acid (Starting Material) B Borane-THF Complex (Chemoselective Reductant) A->B Activation (0°C to RT) C Triacyloxyborane Intermediate (Transient Species) B->C Hydride Transfer D Methanol Quench & Acidic Workup (Hydrolysis) C->D Solvolysis E 3-Chloro-6-methylphenethyl alcohol (Target Compound) D->E Isolation

Synthetic workflow for the chemoselective reduction of 2-(3-chloro-6-methylphenyl)acetic acid.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed, self-validating system to ensure high yield and purity.

Step 1: System Preparation & Purging

  • Action: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and rubber septum, dissolve 2-(3-chloro-6-methylphenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Purge the system with dry N 2​ gas.

  • Causality: BH 3​ ·THF reacts violently with ambient moisture to form hydrogen gas and boric acid. Anhydrous conditions are non-negotiable to preserve the stoichiometry of the reductant [4].

Step 2: Reagent Addition

  • Action: Cool the flask to 0°C using an ice-water bath. Syringe in BH 3​ ·THF (1 M in THF, 1.5 eq) dropwise over 15 minutes.

  • Causality: The initial coordination and formation of the triacyloxyborane intermediate is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses non-specific side reactions.

Step 3: Reaction & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Trustworthiness (IPC): To validate completion, withdraw a 50 µL aliquot, quench it in 200 µL of methanol, and spot it on a silica TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active starting material spot (lower R f​ due to the acid) entirely disappears, replaced by the product spot (higher R f​ ).

Step 4: Solvolysis (Quenching)

  • Action: Re-cool the flask to 0°C. Carefully add methanol dropwise until effervescence ceases.

  • Causality: Methanol safely undergoes solvolysis with unreacted borane and the boron-alkoxide intermediate, liberating hydrogen gas and forming volatile trimethyl borate, which is easily removed during concentration.

Step 5: Workup & Isolation

  • Action: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the crude product.

Step 6: Final Validation (NMR)

  • Trustworthiness: Validate the isolated product via 1 H NMR (CDCl 3​ ). The success of the reaction is confirmed by the disappearance of the broad carboxylic acid proton (~11.0 ppm) and the appearance of a distinct triplet at ~3.8 ppm, corresponding to the newly formed -CH 2​ OH group.

References

  • 001Chemical. "CAS No. 1314931-35-5, 3-Chloro-6-methylphenethyl alcohol". URL:[Link]

  • PubChem. "2-Phenylethanol" CID 6054. National Center for Biotechnology Information. URL:[Link]

  • PubChem. "1-Phenylethanol" CID 7409. National Center for Biotechnology Information. URL:[Link]

  • Organic Synthesis. "Borane Reductions (using BH3.THF or BH3.Me2S, BMS)". URL:[Link]

Exploratory

Thermodynamic and Solvation Profiling of 3-Chloro-6-methylphenethyl Alcohol: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of preclinical drug development and formulation science, understanding the precise solvation thermodynamics of active pharmaceutical ingredients (APIs) and their intermediates is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and formulation science, understanding the precise solvation thermodynamics of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This whitepaper provides an in-depth technical analysis of 3-chloro-6-methylphenethyl alcohol (CAS No. 1314931-35-5), a halogenated, alkyl-substituted aromatic alcohol[1]. By deconstructing its physicochemical properties, we elucidate the causality behind its solubility behavior in polar and non-polar matrices and provide a self-validating experimental framework for empirical quantification.

Physicochemical Architecture and Solvation Mechanics

To predict and manipulate the solubility of 3-chloro-6-methylphenethyl alcohol (Molecular Weight: 170.64 g/mol ; Formula: C9H11ClO)[1], one must first analyze its structural dichotomy. The molecule consists of two distinct thermodynamic domains:

  • The Polar Headgroup (Phenethyl Alcohol Backbone): The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. In unsubstituted phenethyl alcohol, this moiety is sufficient to grant moderate aqueous solubility (approximately 2 mL/100 mL of water)[2].

  • The Lipophilic Core (Substituted Aryl Ring): The introduction of a chlorine atom at the 3-position and a methyl group at the 6-position fundamentally alters the molecule's solvation thermodynamics. Chlorine is highly lipophilic and electron-withdrawing, while the methyl group adds steric bulk and further hydrophobicity.

Causality of Solvation: In highly polar solvents like water, the bulky 3-chloro-6-methylphenyl moiety forces the surrounding water molecules into a highly ordered, rigid cage-like structure (clathrate). The entropic penalty of forming this cage far outweighs the enthalpic gain from the hydroxyl group's hydrogen bonding, resulting in extremely poor aqueous solubility. Conversely, in non-polar solvents (e.g., hexane, toluene), solvation is thermodynamically favored due to strong London dispersion forces and π−π stacking interactions between the solvent and the aromatic ring. In polar organic solvents (e.g., ethanol, DMSO), the solvent's dual nature effectively satisfies both the hydrogen-bonding requirement of the hydroxyl group and the dispersive requirements of the lipophilic ring.

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above, the solubility profile of 3-chloro-6-methylphenethyl alcohol across a standardized solvent matrix is summarized below.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Predicted Solubility ProfileDominant Solvation Mechanism
Highly Polar Water80.1Poor (< 0.1 mg/mL)Limited H-bonding; High entropic penalty
Polar Protic Ethanol24.5Freely Soluble (> 100 mg/mL)H-bonding + Hydrophobic accommodation
Polar Aprotic DMSO46.7Freely Soluble (> 100 mg/mL)Strong dipole-dipole; Lipophilic solvation
Non-Polar Toluene2.38Miscible / Very High π−π stacking; London dispersion forces
Non-Polar n-Hexane1.88Miscible / Very HighPure van der Waals / Dispersion interactions

Experimental Methodology: Self-Validating Solubility Determination

Standard solubility protocols, such as the OECD Test Guideline 105 (Shake-Flask Method)[3], are notoriously unreliable for highly lipophilic, poorly water-soluble liquids. Vigorous shaking often generates stable micro-emulsions that cannot be separated by standard filtration, leading to artificially inflated aqueous solubility values[4].

To ensure scientific integrity, we mandate a Modified Slow-Stir Method (adapted from OECD 123 principles) coupled with rigorous HPLC-UV quantification. This protocol is designed as a self-validating system to guarantee that true thermodynamic equilibrium is measured, rather than a kinetic artifact.

Step-by-Step Protocol

Step 1: Preparation and Equilibration

  • Dispense 50 mL of the target solvent (e.g., ultra-pure water or buffer) into a temperature-controlled, jacketed glass vessel maintained strictly at 25.0 ± 0.1 °C.

  • Carefully introduce an excess amount of 3-chloro-6-methylphenethyl alcohol directly to the solvent surface.

  • Initiate slow stirring using a Teflon-coated magnetic stir bar at exactly 100 rpm. Crucial Causality: The stirring must be fast enough to facilitate mass transfer but slow enough to prevent vortex formation and the subsequent entrainment of micro-droplets[4].

Step 2: Phase Separation and Sampling

  • Extract 1 mL aliquots of the aqueous phase at 24, 48, and 72 hours using a glass syringe.

  • Subject the aliquots to ultracentrifugation at 10,000 x g for 15 minutes at 25 °C to pellet any suspended nanoparticles or micro-emulsions.

Step 3: HPLC-UV Quantification

  • Transfer the clear supernatant to HPLC vials.

  • Analyze the samples using a validated HPLC-UV method (C18 column, mobile phase: Acetonitrile/Water gradient, UV detection at 220 nm for the aromatic ring).

  • Quantify the concentration against a multi-point calibration curve prepared in a miscible co-solvent (e.g., 50% Methanol).

Step 4: Self-Validation of Equilibrium

  • Calculate the concentration at each time point. Thermodynamic equilibrium is mathematically validated only if the concentration difference ( ΔC ) between three successive time points (e.g., 24h, 48h, 72h) is less than 5%. If ΔC>5% , stirring must continue.

Workflow Visualization

SolubilityWorkflow N1 1. Compound Addition Excess 3-Chloro-6-methylphenethyl alcohol N3 3. Thermodynamic Equilibration Slow-Stir Method (25°C) N1->N3 N2 2. Solvent Matrix Selection Polar vs. Non-Polar Media N2->N3 N4 4. Phase Separation Ultracentrifugation (10,000 x g) N3->N4 Aliquot Extraction N5 5. HPLC-UV Quantification Against Validated Calibration Curve N4->N5 Supernatant N6 6. Equilibrium Validation ΔC < 5% across 3 timepoints? N5->N6 Data Analysis N6->N3 NO (Continue Stirring) N7 7. Final Solubility Profile Validated Data Output N6->N7 YES (Equilibrium Reached)

Self-validating thermodynamic solubility workflow using the modified slow-stir method.

Implications for Formulation and Drug Development

The pronounced lipophilicity and poor aqueous solubility of 3-chloro-6-methylphenethyl alcohol dictate specific downstream formulation strategies. Because it readily dissolves in non-polar and polar organic solvents, researchers should bypass standard aqueous vehicles during early-stage in vivo pharmacokinetic studies. Instead, formulation scientists should leverage:

  • Co-solvent Systems: Utilizing Propylene Glycol or PEG 400 to lower the dielectric constant of the vehicle.

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in fixed oils (where phenethyl alcohols show high miscibility)[5] or formulating it into a Self-Microemulsifying Drug Delivery System (SMEDDS) to ensure adequate bioavailability.

By respecting the thermodynamic boundaries of this compound, development teams can avoid the pitfalls of precipitation and variable dosing, ensuring robust and reproducible experimental outcomes.

References

  • Phenethyl alcohol - Wikipedia Source: wikipedia.org URL:[Link]

  • Search CAS 1314931-35-5 - 001CHEMICAL Source: 001chemical.com URL:[Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review Source: dtu.dk URL:[Link]

  • improved oecd 105 water solubility test design - KREATiS Source: kreatis.eu URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-Chloro-6-methylphenethyl Alcohol via Borane-Mediated Reduction

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5) Introduction & Mechanistic Rationale Substituted phenethyl alc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5)

Introduction & Mechanistic Rationale

Substituted phenethyl alcohols, such as 3-chloro-6-methylphenethyl alcohol, are critical pharmacophores and versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs) and complex ligands. The presence of both a halogen (chlorine) and an alkyl group (methyl) on the aromatic ring necessitates a highly chemoselective synthetic approach to prevent unwanted side reactions, particularly reductive dehalogenation.

The Causality of Reagent Selection: While Lithium Aluminum Hydride (LiAlH₄) is a traditional reagent for the reduction of carboxylic acids to primary alcohols, its strong nucleophilic nature can lead to the hydrodehalogenation of aryl chlorides under prolonged reaction times or elevated temperatures. To ensure absolute structural fidelity, this protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) complex to reduce the precursor, 3-chloro-6-methylphenylacetic acid [1].

Borane is an electrophilic reducing agent. It reacts with the carboxylic acid to form a triacyloxyborane intermediate, accompanied by the evolution of hydrogen gas. This intermediate is subsequently reduced to the borate ester, which is then hydrolyzed to the primary alcohol. Because BH₃ acts via electrophilic attack at the carbonyl oxygen, it exhibits profound chemoselectivity, rapidly reducing carboxylic acids while remaining completely inert toward aryl halides [2]. This ensures a self-validating system where the integrity of the 3-chloro substitution is preserved throughout the workflow.

Experimental Workflow

Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. BH3·THF Addition (0 °C, Dropwise) A->B Substrate dissolved C 3. Reaction Propagation (25 °C, 4-6 hrs) B->C H2 evolution ceases D 4. Chemoselective Quench (MeOH then 1M HCl) C->D TLC confirmation E 5. Liquid-Liquid Extraction (EtOAc / Brine) D->E Borate cleavage F 6. Flash Chromatography (Hexanes/EtOAc) E->F Crude concentration G 7. 3-Chloro-6-methylphenethyl alcohol (>98% Purity) F->G Fraction pooling

Fig 1. Experimental workflow for the chemoselective reduction of 3-chloro-6-methylphenylacetic acid.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements and safety parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctionSafety / Handling Notes
3-Chloro-6-methylphenylacetic acid 184.621.0 eq1.85 g (10 mmol)Starting MaterialIrritant; handle with standard PPE.
BH₃·THF complex (1.0 M in THF) 85.931.5 eq15.0 mL (15 mmol)Reducing AgentWater-reactive; evolves flammable H₂.
Tetrahydrofuran (Anhydrous) 72.11-20.0 mLSolventHighly flammable; use strictly anhydrous.
Methanol (Anhydrous) 32.04Excess10.0 mLQuenching AgentToxic; add dropwise to control exotherm.
Hydrochloric Acid (1.0 M) 36.46Excess15.0 mLBorate HydrolysisCorrosive; ensures complete borate cleavage.
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction SolventFlammable liquid.

Step-by-Step Methodological Protocol

Note: This procedure must be conducted in a certified chemical fume hood using standard Schlenk line techniques to maintain an inert atmosphere.

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Allow the flask to cool to room temperature under a continuous flow of argon.

  • Charge the flask with 3-chloro-6-methylphenylacetic acid (1.85 g, 10.0 mmol).

  • Inject anhydrous THF (20.0 mL) via syringe and stir until the substrate is fully dissolved.

  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

Step 2: Reagent Addition

  • Obtain BH₃·THF (1.0 M, 15.0 mL, 15.0 mmol) in a dry, argon-purged syringe.

  • Add the BH₃·THF solution dropwise over 15–20 minutes to the stirred reaction mixture.

    • Mechanistic Insight: The dropwise addition at 0 °C is critical to safely manage the exothermic formation of the triacyloxyborane intermediate and the concurrent evolution of highly flammable hydrogen gas.

Step 3: Reaction Propagation

  • Once the addition is complete and vigorous gas evolution subsides, remove the ice-water bath.

  • Allow the reaction mixture to warm to ambient temperature (25 °C).

  • Stir continuously for 4 to 6 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc solvent system (visualized via UV and KMnO₄ stain) until the starting material spot is completely consumed.

Step 4: Quenching and Borate Cleavage

  • Re-cool the reaction mixture to 0 °C using an ice-water bath.

  • Cautiously add anhydrous Methanol (10.0 mL) dropwise.

    • Mechanistic Insight: Methanol reacts with excess BH₃ to form trimethyl borate, safely neutralizing the hydride while evolving H₂. It also initiates the transesterification of the intermediate borate esters.

  • Following the cessation of gas evolution, add 1.0 M HCl (15.0 mL) dropwise and stir for an additional 30 minutes at room temperature to ensure complete hydrolysis of the borate complex to the free primary alcohol.

Step 5: Workup and Extraction

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes:EtOAc (9:1 to 7:3).

  • Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford 3-chloro-6-methylphenethyl alcohol as a colorless to pale yellow oil.

Expected Analytical Data

A successful execution of this protocol yields a self-consistent analytical profile, verifying the structural integrity of the target molecule.

ParameterExpected ResultAnalytical Significance
Isolated Yield 88 - 92% (1.50 - 1.57 g)Demonstrates the high efficiency of the BH₃ reduction.
Purity (HPLC) > 98.5% (AUC)Confirms the absence of des-chloro impurities.
¹H NMR (400 MHz, CDCl₃) δ ~7.15 (d, 1H), 7.05 (d, 1H), 3.85 (t, 2H), 2.95 (t, 2H), 2.35 (s, 3H), 1.50 (br s, 1H, -OH).Verifies the preservation of the aromatic substitution pattern and the formation of the primary alcohol.
HRMS (ESI) Calculated for C₉H₁₁ClO[M+H]⁺: 171.0571; Found: ~171.0575Confirms exact molecular mass and isotopic pattern characteristic of a single chlorine atom.

References

  • Brown, H. C.; Korytnyk, W. "Hydroboration. IV. A Study of the Relative Reactivities of Representative Functional Groups Toward Diborane." Journal of the American Chemical Society, 1960, 82(14), 3866-3869. URL:[Link]

  • Encyclopedia of Reagents for Organic Synthesis (e-EROS). "Borane–Tetrahydrofuran." John Wiley & Sons, Ltd, 2001. URL:[Link]

Application

HPLC method development for quantifying 3-chloro-6-methylphenethyl alcohol

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 3-chloro-6-methylphenethyl alcohol Abstract This application note provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 3-chloro-6-methylphenethyl alcohol

Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-chloro-6-methylphenethyl alcohol. This compound, a halogenated aromatic alcohol, is representative of intermediates or potential impurities in pharmaceutical manufacturing. The narrative details the logical progression from analyte characterization to the final validated method, emphasizing the scientific rationale behind each experimental choice. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. All protocols, from solution preparation to full method validation according to International Council for Harmonisation (ICH) guidelines, are described in detail to ensure reproducibility and trustworthiness for researchers, scientists, and drug development professionals.

Principles of Method Development: A Rational Approach

The successful development of a robust HPLC method is predicated on a foundational understanding of the analyte's physicochemical properties and their interaction with the chromatographic system. Our approach is systematic, beginning with the analyte and logically selecting each component of the system to achieve optimal separation and quantification.

Analyte Characterization: 3-chloro-6-methylphenethyl alcohol

3-chloro-6-methylphenethyl alcohol is a moderately non-polar molecule. Its structure, featuring a substituted benzene ring, a chloro group, a methyl group, and a hydroxyethyl side chain, dictates its chromatographic behavior.

  • Structure:

    • Aromatic Ring: The benzene ring provides hydrophobicity and a strong chromophore for UV detection.

    • Substituents (-Cl, -CH₃): The chloro and methyl groups increase the molecule's hydrophobicity and molecular weight compared to phenethyl alcohol.

    • Alcohol Group (-CH₂CH₂OH): The primary alcohol group introduces polarity, rendering the molecule soluble in common organic solvents like acetonitrile and methanol, as well as in mixtures with water.

  • pKa: The hydroxyl group is weakly acidic, with a pKa typically around 16-18 for similar alcohols.[1][2] In the typical pH range of RP-HPLC (pH 2-8), this group will be in its neutral, protonated form, ensuring consistent retention behavior.

  • UV Absorbance: The substituted benzene ring is the primary chromophore. Aromatic compounds exhibit strong absorbance in the low UV range, typically between 200-230 nm, with secondary absorbance peaks at higher wavelengths (around 254-270 nm).[3][4] To maximize sensitivity while avoiding interference from common solvents like methanol, a detection wavelength near the lower end of the UV spectrum is often optimal.[5]

Chromatographic System Selection

The selection of the chromatographic mode, stationary phase, mobile phase, and detector is a direct consequence of the analyte's properties.

  • Mode of Chromatography: Reversed-Phase (RP-HPLC)

    • Rationale: Given the analyte's significant non-polar character due to the substituted aromatic ring, RP-HPLC is the ideal separation mode.[6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[7]

  • Stationary Phase: Octadecylsilane (C18)

    • Rationale: A C18 column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point.[3][6] Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention for moderately non-polar compounds like 3-chloro-6-methylphenethyl alcohol. This allows for effective separation from more polar impurities or formulation components.

  • Mobile Phase: Acetonitrile and Water

    • Rationale: A binary mixture of water and an organic modifier is standard for RP-HPLC.

      • Acetonitrile (ACN): ACN is chosen over methanol due to its lower UV cutoff (~190 nm vs. ~205 nm for methanol), which provides a cleaner baseline and higher sensitivity at lower detection wavelengths.[5] It is also an excellent solvent for aromatic compounds and provides good peak shapes.

      • Water: HPLC-grade water is the weak solvent in the mobile phase.

      • Composition: An isocratic (constant composition) mobile phase is preferable for simple assays to ensure run-to-run reproducibility and stable baselines. The ratio of ACN to water is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.

  • Detection: UV-Vis Detector

    • Rationale: The presence of the aromatic ring makes the analyte ideally suited for UV detection.[3] Based on the UV spectra of similar compounds like phenethyl alcohol, a wavelength of 220 nm is selected.[8][9] This provides a strong response for the analyte while minimizing baseline noise, offering a good balance of sensitivity and specificity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of 3-chloro-6-methylphenethyl alcohol.

Materials and Equipment
  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • 3-chloro-6-methylphenethyl alcohol Reference Standard (>99% purity)

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (Calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 550 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Add 450 mL of HPLC-grade water.

    • Transfer the mixture to a 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 3-chloro-6-methylphenethyl alcohol reference standard.

    • Transfer the standard quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.

  • Working Standard and Calibration Solutions (Example for a 50-150 µg/mL range):

    • Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent. For example:

      • 50 µg/mL: Pipette 2.5 mL of stock into a 50 mL flask, dilute to volume.

      • 75 µg/mL: Pipette 3.75 mL of stock into a 50 mL flask, dilute to volume.

      • 100 µg/mL: Pipette 5.0 mL of stock into a 50 mL flask, dilute to volume.

      • 125 µg/mL: Pipette 6.25 mL of stock into a 50 mL flask, dilute to volume.

      • 150 µg/mL: Pipette 7.5 mL of stock into a 50 mL flask, dilute to volume.

  • Sample Preparation (Target concentration of 100 µg/mL):

    • Accurately weigh an amount of the sample powder/formulation expected to contain 10 mg of 3-chloro-6-methylphenethyl alcohol.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction and dissolution.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[10][11][12] The following protocols outline the necessary experiments.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no system peaks interfere.

    • Inject a placebo solution (sample matrix without the analyte) to check for interference from excipients.

    • Inject the analyte standard solution.

    • Inject the sample solution.

    • Compare the chromatograms. The retention time of the analyte peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank or placebo injections.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Protocol:

    • Spike a placebo (or a known sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples using the developed method.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]

Range
  • Objective: To define the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. For an assay, this is typically 80% to 120% of the test concentration.[10]

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to the chromatographic conditions, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 2 °C).

      • Mobile Phase Composition (e.g., ± 2% absolute change in acetonitrile, e.g., 53:47 and 57:43).

    • Assess the effect on retention time and peak area.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not be significantly affected.

Data Presentation and Results (Hypothetical)

The following tables summarize the expected outcomes from the method validation experiments.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451,234
75674,567
100902,109
1251,123,987
1501,350,456
Linear Regression y = 8995x + 1520
Correlation (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Mean Recovery 99.8%

Table 3: Precision Data

Precision TypeParameterResult
Repeatability %RSD (n=6)0.85%
Intermediate Precision %RSD (n=6)1.12%

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 3-chloro-6-methylphenethyl alcohol. The method was developed based on a systematic, science-driven approach and has been demonstrated through validation protocols to be specific, linear, accurate, precise, and robust. It is therefore highly suitable for routine quality control analysis, stability testing, and quantification of 3-chloro-6-methylphenethyl alcohol in various sample matrices within a research or drug development environment.

Visualizations

G cluster_dev Method Development Workflow A Analyte Characterization (Polarity, UV, pKa) B Select Mode (Reversed-Phase) A->B C Select Column (C18) B->C D Select Mobile Phase (ACN/Water) C->D E Select Detector (UV @ 220 nm) D->E F Optimize Conditions (Flow, Temp, Ratio) E->F G Final Method F->G

Caption: A workflow diagram illustrating the logical steps in HPLC method development.

G cluster_protocol Sample Analysis Protocol P1 Prepare Mobile Phase (ACN/Water 55:45) P3 Equilibrate HPLC System (Stable Baseline) P1->P3 P2 Prepare Standards & Samples P4 Inject Blank, Standards, & Samples P2->P4 P3->P4 P5 Acquire Data (Chromatograms) P4->P5 P6 Process Data (Integrate Peaks) P5->P6 P7 Calculate Concentration & Report Results P6->P7

Caption: A flowchart detailing the step-by-step sample analysis protocol.

References

  • Hansen, S. H., & Pedersen-Bjergaard, S. (2012). Introduction to Pharmaceutical Chemical Analysis. John Wiley & Sons. [Link]

  • Ötvös, F., & Darvas, F. (1987). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Acta Chimica Hungarica, 124(4), 635-642. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Dolan, J. W. (2002). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 20(5), 430-441. [Link]

  • Nováková, L., Vlčková, H. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5143. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hosseini, R., Naderi, F., & Nasrollahi, S. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. African Journal of Pure and Applied Chemistry, 9(5), 98-104. [Link]

  • ResearchGate. (2015). (PDF) African Journal of Pure and Applied Chemistry Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • Semantic Scholar. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Quora. (2020, April 3). Why methanol, ethanol and water are used as a solvent in uv/vis spectroscopy?[Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Phenethyl Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). pKa Table. Retrieved from [Link]

Sources

Method

Comprehensive GC-MS Analysis of 3-Chloro-6-methylphenethyl Alcohol: Derivatization Strategies and Isotopic Profiling

Introduction & Analytical Scope 3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5, MW: 170.64 g/mol ) is a halogenated aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5, MW: 170.64 g/mol ) is a halogenated aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals[1].

The direct analysis of phenethyl alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule contains a highly polar primary hydroxyl (-OH) group, which readily forms hydrogen bonds with the active silanol sites on the stationary phase of standard capillary GC columns[2]. If analyzed underivatized, this interaction causes severe chromatographic peak tailing, reduced thermal stability, and a consequent loss of quantitative sensitivity and reproducibility. To achieve a self-validating, high-fidelity analytical system, chemical derivatization is mandatory prior to GC-MS injection[3].

Scientific Principles & Mechanistic Insights

As an application scientist, it is crucial to understand the causality behind our methodological choices rather than merely executing steps. The protocol below relies on two fundamental mechanistic pillars:

Overcoming Polarity via Silylation

To neutralize the polar hydroxyl group, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[4].

  • The Role of BSTFA: BSTFA reacts with the -OH group of 3-chloro-6-methylphenethyl alcohol to replace the active hydrogen with a trimethylsilyl (TMS) group (-O-TMS). The resulting TMS ether is highly volatile, thermally stable, and exhibits excellent chromatographic resolution[3].

  • The Role of TMCS & Pyridine: TMCS acts as a powerful Lewis acid catalyst, increasing the silylation donor strength. This is critical for phenethyl alcohols, where the aliphatic chain may present mild steric hindrance. Pyridine is added as both a solvent and an acid scavenger to drive the reaction to completion[4].

Mass Spectrometric Isotopic Signatures

In Electron Ionization (EI) mode (70 eV), the presence of the chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Consequently, the molecular ion and any chlorine-containing fragment will exhibit a characteristic M and M+2 isotopic cluster in a precise 3:1 ratio [5]. Recognizing this pattern is essential for differentiating the target analyte from complex matrix interferences.

Experimental Protocols

The following step-by-step methodology is designed to ensure complete derivatization and optimal chromatographic performance. Critical Note: Silylation reagents are extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the hydrolysis of BSTFA.

Sample Preparation and Derivatization
  • Extraction: Weigh 10 mg of the sample containing 3-chloro-6-methylphenethyl alcohol and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM) or ethyl acetate.

  • Drying: Transfer 100 µL of the sample solution into a 2.0 mL amber GC autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas to ensure a strictly anhydrous environment[4].

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous pyridine to the dried residue, followed immediately by 100 µL of BSTFA containing 1% TMCS[4].

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined crimp or screw cap. Vortex for 10 seconds, then place the vial in a dry heating block at 70°C for 45 minutes to drive the silylation reaction to completion[4].

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature before placing it in the GC autosampler tray.

GC-MS Instrumental Parameters

To ensure optimal separation of the derivatized analyte from the reaction byproducts (mono-TMS-acetamide and trifluoroacetamide), the following instrumental parameters are recommended.

Table 1: Optimized GC-MS Operational Parameters

ParameterSpecification / Setting
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Split mode (Ratio 10:1 to 50:1, depending on concentration)
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 2 min) 15 °C/min to 200 °C 25 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range (SCAN) m/z 40 to 400

Data Presentation & Interpretation

Upon successful derivatization, the molecular weight of 3-chloro-6-methylphenethyl alcohol increases from 170.64 Da to 242.82 Da due to the addition of the TMS group ( +72 Da net mass shift). The expected EI fragmentation pattern is highly diagnostic.

Table 2: Diagnostic EI-MS Fragments for TMS-Derivatized 3-Chloro-6-methylphenethyl Alcohol

m/z RatioIon Assignment / Fragmentation MechanismDiagnostic Value
242 / 244 [M]+∙ (Molecular Ion)Confirms the intact derivatized molecule. Displays the critical 3:1 isotopic ratio indicative of one chlorine atom.
227 / 229 [M−CH3​]+ Loss of a methyl radical from the trimethylsilyl group. Common in TMS ethers; retains the 3:1 chlorine isotope pattern.
139 / 141 [C8​H8​Cl]+ (Substituted Tropylium/Benzyl Cation)Formed via α -cleavage of the aliphatic chain. Highly specific to the 3-chloro-6-methylphenyl moiety.
103 [CH2​=O−Si(CH3​)3​]+ Often the base peak (100% abundance) for primary TMS ethers. Represents the cleaved silylated oxonium ion.
73 [Si(CH3​)3​]+ Trimethylsilyl cation. Generic indicator that silylation was successful.

Workflow Visualization

The following diagram maps the logical sequence of the analytical protocol, emphasizing the critical transition from sample isolation to data acquisition.

GCMS_Workflow N1 1. Sample Extraction (Isolate 3-chloro-6-methylphenethyl alcohol) N2 2. Solvent Evaporation (N2 Stream to remove moisture) N1->N2 N3 3. Silylation Derivatization (Add BSTFA + 1% TMCS + Pyridine) N2->N3 Anhydrous Conditions N4 4. Thermal Incubation (70°C for 45 minutes) N3->N4 Block Polar -OH N5 5. GC Separation (HP-5MS Column, Temp Ramp) N4->N5 Inject 1 µL N6 6. MS Detection & Analysis (EI Mode, Isotope Profiling) N5->N6 Target Analyte Elution

Logical workflow for the silylation and GC-MS analysis of 3-chloro-6-methylphenethyl alcohol.

References

  • MDPI. "Influences of Non-Volatile Components on the Aroma of Strong-Aroma Baijiu by Gas Chromatography-Olfactometry and Recombination-Omission Test." Foods, 2023. Available at:[Link]

  • NIST. "Phenylethyl Alcohol." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • 001Chemical. "Search CAS 1314931-35-5: 3-Chloro-6-methylphenethyl alcohol." 001Chemical. Available at:[Link]

Sources

Application

sample preparation methods for 3-chloro-6-methylphenethyl alcohol extraction

Application Note: Optimized Sample Preparation and Extraction Strategies for 3-Chloro-6-methylphenethyl Alcohol Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Sample Preparation and Extraction Strategies for 3-Chloro-6-methylphenethyl Alcohol

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) and API Impurity Profiling

Introduction & Physicochemical Rationale

As a Senior Application Scientist, designing a robust sample preparation workflow requires a fundamental understanding of the target analyte's physicochemical properties. 3-Chloro-6-methylphenethyl alcohol (CAS 1314931-35-5) is a specialized halogenated aromatic alcohol frequently encountered as a pharmaceutical intermediate or API impurity[1].

Unlike its parent compound, unsubstituted 2-phenylethanol, the addition of the chloro and methyl groups onto the phenyl ring significantly increases the molecule's lipophilicity and steric bulk. While standard phenethyl alcohol has a LogP of approximately 1.36, the halogenated derivative exhibits an estimated LogP of ~2.5. Furthermore, the aliphatic hydroxyl group has a pKa > 15, meaning the molecule remains completely un-ionized (neutral) across the entire physiological and analytical pH range (pH 1–14).

Strategic Implications for Extraction: Because the analyte cannot be ionized to exploit ion-exchange mechanisms, sample preparation must rely entirely on hydrophobic interactions and phase partitioning. Standard liquid-liquid extraction (LLE) using moderately non-polar solvents[2] or Solid-Phase Extraction (SPE) utilizing polymeric reversed-phase sorbents[3] are the most scientifically sound approaches. Furthermore, because phenethyl alcohols exhibit semi-volatile characteristics[4], evaporative concentration steps must be strictly temperature-controlled to prevent catastrophic analyte loss.

Experimental Workflow & Decision Matrix

The following Graphviz diagram illustrates the logical decision tree and step-by-step workflow for isolating 3-chloro-6-methylphenethyl alcohol from complex biological matrices.

G Start Biological Matrix (Plasma/Urine/Tissue Homogenate) PreTreat Protein Precipitation (PPT) & IS Spike Add 1:1 v/v Cold Acetonitrile Start->PreTreat Decision Select Extraction Pathway PreTreat->Decision SPE Solid-Phase Extraction (SPE) Polymeric HLB Cartridge (30 mg/1 mL) Decision->SPE High Sensitivity / Cleanliness LLE Liquid-Liquid Extraction (LLE) MTBE Solvent System Decision->LLE High Throughput / Low Cost SPE_Cond Condition & Equilibrate 1 mL MeOH, then 1 mL H2O SPE->SPE_Cond LLE_Mix Partitioning Add 4 volumes MTBE, Vortex 5 min LLE->LLE_Mix SPE_Load Load Sample Apply pre-treated supernatant SPE_Cond->SPE_Load SPE_Wash Wash Interferences 1 mL 5% MeOH in H2O SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte 1 mL 100% Methanol SPE_Wash->SPE_Elute Dry Evaporate to Dryness Gentle N2 stream at 30°C (Prevent Volatilization) SPE_Elute->Dry LLE_Sep Phase Separation Centrifuge at 4000 x g, 10 min LLE_Mix->LLE_Sep LLE_Collect Collect Organic Phase Transfer upper MTBE layer LLE_Sep->LLE_Collect LLE_Collect->Dry Recon Reconstitution 100 µL Initial Mobile Phase (e.g., 20% ACN) Dry->Recon Analysis LC-MS/MS or HPLC-UV Analysis Recon->Analysis

Workflow for the extraction of 3-chloro-6-methylphenethyl alcohol using SPE and LLE methods.

Detailed Methodologies: A Self-Validating System

To ensure analytical trustworthiness, every extraction must function as a self-validating system. Prior to any extraction, samples must be spiked with an Internal Standard (IS)—ideally a deuterated analog (e.g., phenethyl alcohol-d5) or a closely related structural analog (e.g., 4-chlorophenethyl alcohol). Tracking the absolute peak area of the IS across batches ensures that evaporative losses or matrix effects are immediately flagged.

Protocol A: Solid-Phase Extraction (SPE)

Causality: We utilize a Macroporous Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent rather than traditional silica-based C18. Polymeric resins provide superior retention for aromatic alcohols and do not suffer from phase collapse if the sorbent bed accidentally runs dry during vacuum processing[3][5].

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Spike with 10 µL of IS (1 µg/mL). Add 200 µL of cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Dilute the supernatant with 400 µL of LC-MS grade water to reduce the organic content below 15% (crucial to prevent analyte breakthrough during loading).

  • Conditioning: Pass 1.0 mL of 100% Methanol through the 30 mg HLB cartridge to wet the polymer, followed by 1.0 mL of LC-MS grade water to equilibrate.

  • Loading: Load the diluted supernatant onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the bed with 1.0 mL of 5% Methanol in water. Mechanistic note: 5% organic is sufficient to wash away polar salts and small hydrophilic peptides without disrupting the strong hydrophobic pi-pi interactions between the HLB divinylbenzene backbone and the analyte's aromatic ring.

  • Elution: Elute the target compound using 1.0 mL of 100% Methanol into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen. Critical Step: Do not exceed 30°C. Phenethyl alcohols possess semi-volatile characteristics; high heat will cause rapid sublimation[4]. Reconstitute in 100 µL of initial mobile phase (e.g., 20% Acetonitrile / 80% Water).

Protocol B: Liquid-Liquid Extraction (LLE)

Causality: Methyl tert-butyl ether (MTBE) is selected over heavier halogenated solvents (like dichloromethane). MTBE forms the upper organic layer, making manual or automated aspiration significantly easier and reducing the risk of aspirating the proteinaceous interface[2].

Step-by-Step Procedure:

  • Sample Aliquot: Transfer 200 µL of matrix into a 2.0 mL polypropylene tube. Spike with 10 µL of IS.

  • Buffering (Optional but recommended): Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0) to standardize the ionic strength of the aqueous phase.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to maximize the surface area for phase partitioning.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to achieve a crisp phase separation.

  • Collection: Carefully aspirate 800 µL of the upper MTBE layer and transfer to a clean tube.

  • Drying & Reconstitution: Evaporate under nitrogen at 30°C and reconstitute in 100 µL of mobile phase.

Quantitative Data & Method Comparison

The choice between SPE and LLE depends on the specific requirements of the drug development phase (e.g., high-throughput screening vs. fully validated GLP pharmacokinetics). The table below summarizes the expected performance metrics based on validated chromatographic methods for phenethyl alcohol derivatives[2][5][6].

Performance MetricSolid-Phase Extraction (HLB)Liquid-Liquid Extraction (MTBE)
Absolute Recovery (%) 88.5% – 95.0%75.0% – 82.5%
Matrix Effect (Ion Suppression) < 8% (Highly clean extract)15% – 22% (Moderate lipid carryover)
Precision (Inter-day RSD %) 2.5% – 4.2%5.5% – 8.8%
Processing Time (96-well format) ~45 minutes~30 minutes
Solvent Consumption / Sample Low (~3.0 mL)Moderate (~1.0 - 2.0 mL)
Analyte Volatility Risk Low (Elution in MeOH requires less N2 time)Moderate (MTBE evaporates quickly, but requires strict temp control)

Analytical Detection Considerations

Following extraction, the reconstituted samples are typically analyzed via High-Performance Liquid Chromatography (HPLC) coupled with UV or MS/MS detection. Because 3-chloro-6-methylphenethyl alcohol lacks highly ionizable basic or acidic functional groups, Electrospray Ionization (ESI) in mass spectrometry can sometimes yield poor responses. If LC-MS/MS sensitivity is insufficient, Atmospheric Pressure Chemical Ionization (APCI) in positive mode, or standard HPLC-UV at 210 nm[6], serves as a highly reliable alternative for purity assessments and quantification.

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Method

Application Notes &amp; Protocols for the Catalytic Reduction of 3-Chloro-6-methylphenethyl Alcohol

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic reduction techniques for the selective dehalogenation of 3-chloro-6-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic reduction techniques for the selective dehalogenation of 3-chloro-6-methylphenethyl alcohol. The primary focus is on catalytic hydrodechlorination to synthesize 2-(m-tolyl)ethanol, a valuable intermediate. This document delves into the mechanistic underpinnings of the reaction, compares various catalytic systems, and presents detailed, field-proven laboratory protocols. Emphasis is placed on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the transformation.

Introduction and Strategic Importance

The selective transformation of functionalized aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. 3-Chloro-6-methylphenethyl alcohol represents a versatile starting material, featuring a primary alcohol, a substituted aromatic ring, and a reactive carbon-chlorine bond. The targeted catalytic reduction of this C-Cl bond, a process known as hydrodechlorination or hydrodehalogenation (HDH), yields 2-(m-tolyl)ethanol (also known as 3-methylphenethyl alcohol).[1] This product serves as a key building block, leveraging the strategic placement of the methyl and ethyl alcohol groups for further synthetic elaboration.

The primary challenge and objective of this transformation is chemoselectivity: the C-Cl bond must be reduced without affecting the alcohol functional group or hydrogenating the aromatic ring. Transition metal-catalyzed hydrodehalogenation is an exceptionally powerful tool for achieving this goal, offering high efficiency and mild reaction conditions.[2] This guide will focus on palladium-based systems, which are widely regarded as the gold standard for this class of reaction due to their high activity and functional group tolerance.

Mechanistic Foundations of Catalytic Hydrodechlorination

The catalytic hydrodechlorination of aryl chlorides, such as 3-chloro-6-methylphenethyl alcohol, predominantly proceeds through a well-established catalytic cycle involving a low-valent transition metal, typically Palladium(0).[3] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The core mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate. This is often the rate-limiting step for aryl chlorides and results in a Pd(II) intermediate.

  • Hydrogen Source Interaction: The Pd(II) complex reacts with a hydrogen source. In catalytic hydrogenation , this involves molecular hydrogen (H₂). In catalytic transfer hydrogenation , a donor molecule like sodium formate provides the hydride.[2] This step can involve ligand exchange and the formation of a palladium-hydride species.

  • Reductive Elimination: The target arene product is formed by the elimination of HCl (which is neutralized by a base) or by direct reductive elimination of the arene and the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

A base is almost always required to neutralize the HCl generated during the cycle, preventing catalyst deactivation and driving the reaction to completion.[2]

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Hydrodechlorination Pd0 Pd(0)L n (Active Catalyst) Product Ar-H (2-(m-tolyl)ethanol) Pd0->Product PdII_Intermediate L nPd(II)(Ar)(Cl) Pd0->PdII_Intermediate Oxidative Addition Substrate Ar-Cl (3-chloro-6-methyl phenethyl alcohol) Substrate->Pd0 OxAdd Oxidative Addition RedElim Reductive Elimination PdII_Intermediate->Pd0 Reductive Elimination BaseHCl Base-H⁺Cl⁻ PdII_Intermediate->BaseHCl H_Source [H] Source (e.g., H₂, HCOONa) H_Source->PdII_Intermediate Base Base (e.g., Et₃N) Base->PdII_Intermediate

Caption: Generalized catalytic cycle for Pd-catalyzed hydrodechlorination.

Comparative Analysis of Catalytic Systems

The choice of catalyst and hydrogen source is paramount and depends on available equipment, scale, and cost considerations. For the hydrodechlorination of 3-chloro-6-methylphenethyl alcohol, heterogeneous palladium catalysts are highly effective and practical.

Catalytic SystemCatalystHydrogen SourceBaseAdvantagesDisadvantages
Catalytic Hydrogenation 5-10% Pd/CH₂ Gas (1-10 atm)Et₃N, NaOAc, K₂CO₃High atom economy, clean byproducts (Base-HCl salt), well-established.Requires specialized high-pressure hydrogenation equipment; safety protocols for H₂ gas are critical.
Transfer Hydrogenation 5-10% Pd/CSodium Formate (HCOONa) or Ammonium Formate (HCOONH₄)Often not required if formate salt is used.Operationally simple, avoids high-pressure H₂ gas, uses standard glassware.[2]Lower atom economy, generates stoichiometric salt byproducts.
Homogeneous Catalysis Pd(OAc)₂ / Ligand (e.g., dppf)H₂ or Transfer AgentVariousHigh activity at low temperatures, tunable selectivity via ligand choice.[4]Catalyst/product separation can be difficult, ligands can be expensive.

For most laboratory and process development applications, heterogeneous catalytic hydrogenation with Pd/C and H₂ or transfer hydrogenation with Pd/C and a formate salt represent the most robust and economically viable options.

Detailed Experimental Protocols

Safety First: Always conduct a thorough safety review before starting any experiment. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the flammability of solvents and hydrogen gas.

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol employs the classic conditions for hydrodechlorination and is highly reliable, providing excellent yields of the desired product.

Materials and Reagents:

  • 3-chloro-6-methylphenethyl alcohol (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol % Pd)

  • Triethylamine (Et₃N) (1.2 eq.)

  • Methanol (or Ethanol), reaction grade (approx. 0.1 M concentration of substrate)

  • Diatomaceous earth (Celite®)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Hydrogen gas (H₂), high purity

  • Nitrogen (N₂) or Argon (Ar), inert gas

Equipment:

  • A glass or stainless steel pressure vessel (e.g., Parr shaker apparatus) equipped with a magnetic stir bar/impeller, pressure gauge, and gas inlet/outlet valves.

  • Standard laboratory glassware for workup (flasks, funnel, etc.).

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel or fritted glass filter).

Protocol_1_Workflow Figure 2: Workflow for Catalytic Hydrogenation Protocol A 1. Charge Reactor B 2. Inert Gas Purge A->B C 3. Add Reagents B->C D 4. H₂ Purge & Pressurize C->D E 5. Reaction & Monitoring D->E F 6. Depressurize & Purge E->F G 7. Catalyst Filtration F->G H 8. Solvent Removal G->H I 9. Purification H->I

Caption: Step-by-step workflow for the hydrogenation protocol.

Step-by-Step Methodology:

  • Reactor Setup: To the pressure vessel, add 3-chloro-6-methylphenethyl alcohol (e.g., 5.0 g, 29.3 mmol, 1.0 eq.) and a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, e.g., 0.62 g, corresponding to ~2 mol % Pd). Rationale: Using the wet catalyst mitigates the risk of it being pyrophoric.

  • Solvent and Base: Add methanol (e.g., 300 mL) followed by triethylamine (e.g., 4.9 mL, 35.2 mmol, 1.2 eq.). Rationale: The base neutralizes the HCl formed, preventing catalyst poisoning and promoting the reaction.[2]

  • Inert Atmosphere: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) to ~2 atm and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (pressurize/vent cycle, 3 times). Finally, pressurize the reactor to the desired pressure (e.g., 3 atm / 45 psi).

  • Reaction: Begin vigorous stirring and heat if necessary (many reactions proceed at room temperature). The reaction is often exothermic. Monitor the reaction progress by observing the drop in H₂ pressure (uptake). For analytical monitoring, a small aliquot can be carefully withdrawn after depressurizing and purging the system. Progress can be checked by TLC or GC-MS.

  • Completion and Workup: Once H₂ uptake ceases or analysis confirms completion (typically 2-12 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (3-5 cycles).

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water before disposal. Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though it is often of high purity.

  • Characterization: Confirm the structure of the product, 2-(m-tolyl)ethanol, using ¹H NMR, ¹³C NMR, and MS analysis. The disappearance of the chlorine isotopic pattern in the mass spectrum and the simplification of the aromatic region in the NMR spectrum are key indicators of success.

Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Sodium Formate

This protocol is ideal for laboratories not equipped for high-pressure reactions and offers excellent results with operational simplicity.

Materials and Reagents:

  • 3-chloro-6-methylphenethyl alcohol (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C), 50% wet (2-5 mol % Pd)

  • Sodium Formate (HCOONa) (3.0-5.0 eq.)

  • Methanol (or Ethanol/Water mixture)

  • Diatomaceous earth (Celite®)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Standard round-bottom flask with a reflux condenser.

  • Magnetic stirrer/hotplate.

  • Standard laboratory glassware for workup.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-chloro-6-methylphenethyl alcohol (e.g., 5.0 g, 29.3 mmol, 1.0 eq.), sodium formate (e.g., 8.0 g, 117 mmol, 4.0 eq.), and methanol (e.g., 300 mL). Rationale: Sodium formate acts as the hydrogen donor, providing a hydride to the catalyst.[2] An excess is used to drive the reaction to completion.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (50% wet, e.g., 0.62 g, ~2 mol % Pd).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (e.g., ~65 °C for methanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots, filtering through a syringe filter, and analyzing with GC-MS. The reaction is typically complete within 1-6 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst, washing the pad with fresh methanol.

  • Purification: Remove the methanol from the filtrate under reduced pressure. The residue will contain the product and excess sodium formate salts. Add water to dissolve the salts and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the crude product. Purify by column chromatography if needed.

  • Characterization: Confirm the product identity as described in Protocol 1.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Stalled or Incomplete Reaction 1. Catalyst deactivation/poisoning. 2. Insufficient hydrogen source. 3. Insufficient base (Protocol 1).1. Use fresh catalyst; ensure substrate is pure. 2. Increase H₂ pressure or add more formate salt. 3. Add additional base.
Low Yield 1. Incomplete reaction. 2. Product loss during workup.1. Increase reaction time, temperature, or catalyst loading. 2. Ensure thorough extraction during workup.
Formation of Byproducts (e.g., Ring Hydrogenation) Reaction conditions are too harsh.Reduce H₂ pressure, lower the reaction temperature, or decrease catalyst loading.

Conclusion

The catalytic hydrodechlorination of 3-chloro-6-methylphenethyl alcohol is a robust and highly efficient transformation for the synthesis of 2-(m-tolyl)ethanol. Both direct hydrogenation using H₂ gas and transfer hydrogenation with formate salts, catalyzed by palladium on carbon, provide excellent and reliable methods. The choice between protocols depends on the specific safety infrastructure and equipment available. By understanding the underlying mechanism and paying careful attention to the procedural details outlined in this guide, researchers can confidently and successfully perform this valuable synthetic operation.

References

  • Viciosa, M. et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]

  • Li, Y. et al. (2020). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. ResearchGate. [Link]

  • Yi, C. S., & Lee, D. W. (2003). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics, 22(19), 3846-3850. [Link]

  • Lassová, L. et al. (2002). Catalytic Dehalogenation of Highly Chlorinated Benzenes and Aroclors Using PdCl₂(dppf) and NaBH₄: Efficiency, Selectivity, and Base Support. Environmental Science & Technology, 36(15), 3392-3397. [Link]

  • Wang, X. et al. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ChemRxiv. [Link]

  • Wang, X. et al. (2022). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for high-yield 3-chloro-6-methylphenethyl alcohol synthesis

Welcome to the Technical Support Center for the synthesis of 3-chloro-6-methylphenethyl alcohol . This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-6-methylphenethyl alcohol . This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize reaction conditions, troubleshoot common synthetic bottlenecks, and scale up production with high scientific rigor.

Core Synthetic Workflows

Synthesizing sterically hindered, halogenated phenethyl alcohols requires strict control over chemoselectivity and regioselectivity. The two most reliable pathways for synthesizing 3-chloro-6-methylphenethyl alcohol are:

  • The Grignard Route: Nucleophilic addition of 3-chloro-6-methylphenylmagnesium bromide to ethylene oxide[1],[2].

  • The Reduction Route: Chemoselective reduction of 3-chloro-6-methylphenylacetic acid using electrophilic hydrides[3].

SynthesisPathways SM1 3-Chloro-6-methylphenyl Bromide Grignard Grignard Formation (Mg, THF, 0-10°C) SM1->Grignard Mg turnings 1,2-dibromoethane Epoxide Ethylene Oxide Addition Grignard->Epoxide Ethylene Oxide (gas) Maintain < 10°C Product 3-Chloro-6-methylphenethyl alcohol (Target Product) Epoxide->Product Acidic Quench (H3O+) SM2 3-Chloro-6-methyl phenylacetic acid Reduction Chemoselective Reduction (BH3·THF, 0°C to RT) SM2->Reduction Electrophilic Hydride Reduction->Product Aqueous Workup

Fig 1: Primary synthetic pathways for 3-chloro-6-methylphenethyl alcohol synthesis.

Troubleshooting Guide (Q&A)

Q: My Grignard initiation is extremely slow or fails to start entirely. What is the mechanistic failure? A: The methyl group at the 6-position (ortho to the bromide) creates significant steric hindrance, which impedes the single-electron transfer (SET) from the magnesium surface to the aryl halide. Solution: Do not rely on iodine alone. Initiate the reaction using the entrainment method with 1,2-dibromoethane (5-10 mol%). 1,2-dibromoethane reacts rapidly with Mg to produce ethylene gas and MgBr2, effectively scrubbing the magnesium oxide layer and exposing a highly active, unoxidized metal surface that forces the initiation of your sterically hindered substrate.

Q: During the Grignard addition to ethylene oxide, my yield drops, and I isolate a significant amount of bromohydrin instead of the target alcohol. A: This is a classic thermal decomposition issue. When the Grignard reagent attacks ethylene oxide, it forms an intermediate oxirane-magnesium complex. If the reaction is quenched prematurely at low temperatures, this complex decomposes into a bromohydrin[4]. Solution: After the addition of ethylene oxide at 0–5 °C, you must allow the reaction mixture to slowly warm to room temperature and gently reflux it. Heating forces the intermediate complex to fully rearrange into the magnesium alkoxide of the phenethyl alcohol before the aqueous acidic quench[4].

Q: I am using Lithium Aluminum Hydride (LiAlH4) to reduce 3-chloro-6-methylphenylacetic acid, but I am observing hydrodehalogenation (loss of the chlorine atom). How do I prevent this? A: LiAlH4 is a powerful, nucleophilic hydride donor. At elevated temperatures (e.g., refluxing THF), it can undergo oxidative addition/reductive elimination sequences that cleave the aryl-chloride bond. Solution: Switch to Borane-THF complex (BH3·THF) . Borane is an electrophilic reducing agent. It selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid and rapidly reduces it to the alcohol at room temperature, leaving the aryl-chloride bond completely intact.

Optimization Data Summary

To aid in process scale-up, the following table summarizes the optimized parameters for the primary synthetic routes, emphasizing the causality between the variable and the yield.

Synthetic RouteKey ReagentsCritical VariableOptimized ConditionExpected Yield
Grignard Addition Mg turnings, Ethylene OxideInitiation & Temperature1,2-dibromoethane entrainment; EO addition at <10 °C, then reflux85 - 92%
Acid Reduction BH3·THFChemoselectivity1.5 eq BH3, 0 °C to RT (avoids dehalogenation)90 - 95%
Epoxide Hydrogenation Raney Ni / H2Halogen RetentionLow H2 pressure (15 atm), 301 K (prevents over-reduction)70 - 80%

Standard Operating Procedure (SOP): Grignard-Mediated Synthesis

This protocol is engineered as a self-validating system to ensure high fidelity during the synthesis of 3-chloro-6-methylphenethyl alcohol via the Grignard route[1],[2].

Step 1: Preparation of the Grignard Reagent

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (N2/Ar) inlet.

  • Add magnesium turnings (1.2 eq) and anhydrous THF (to cover the Mg).

  • Add 1,2-dibromoethane (0.05 eq) and stir until mild bubbling is observed (activation).

  • Dropwise, add a solution of 3-chloro-2-methylbromobenzene (1.0 eq) in anhydrous THF. Maintain the internal temperature at a gentle reflux without external heating.

  • Validation Check: Take a 0.1 mL aliquot, quench with water, and analyze via GC-MS. The presence of 3-chloro-toluene indicates successful Grignard formation (the Grignard reagent hydrolyzes to the protonated arene). If the starting aryl bromide remains, initiation is incomplete.

Step 2: Ethylene Oxide Addition

  • Cool the dark Grignard solution to 0–5 °C using an ice-water bath.

  • Introduce ethylene oxide gas (1.5 eq) directly into the solution via a subsurface sparging tube, or add a pre-cooled solution of ethylene oxide in THF dropwise[1],[4].

  • Critical Step: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then gently reflux for 2 hours to ensure complete ring-opening of the intermediate complex[4].

Step 3: Quench and Isolation

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl (or dilute H2SO4) until the magnesium salts dissolve.

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc) to yield the pure 3-chloro-6-methylphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q: Can I use a biocatalytic "Ehrlich pathway" approach for this synthesis? A: While wild-type Saccharomyces cerevisiae and engineered E. coli efficiently convert natural L-phenylalanine to 2-phenylethanol (yields >90%)[5],[3], biocatalysis is highly substrate-specific. Halogenated, ortho-methylated unnatural substrates exhibit poor binding affinity in the active sites of standard aminotransferases and decarboxylases. Chemical synthesis remains the most scalable and reliable method for this specific derivative.

Q: Can I synthesize this via catalytic hydrogenation of the corresponding styrene oxide? A: Yes, catalytic hydrogenation of epoxides (like styrene oxide) to phenethyl alcohols is a known industrial route, often utilizing Raney Nickel or Pd/C[6],[7]. However, for 3-chloro-6-methylphenethyl alcohol, using standard Pd/C under hydrogen pressure risks hydrodehalogenation of the aryl chloride[7]. If pursuing this route, a poisoned catalyst (e.g., Lindlar's catalyst) or strictly controlled low hydrogen pressure (e.g., 15 atm at 301 K) must be used to preserve the carbon-chlorine bond.

Q: Why is my reduction of the phenylacetic acid derivative stalling at the aldehyde stage when using single-electron transfer (SET) reagents? A: If using milder SET reagents (like SmI2/amine/H2O systems) instead of direct hydrides, the reduction kinetics depend heavily on the proton donor concentration and the steric hindrance of the ortho-methyl group[3]. The rate equation requires precise stoichiometric ratios of water and amine to drive the ketyl radical intermediate to the alcohol. For reliable, complete reduction to the primary alcohol without stalling, Borane-THF is strongly preferred.

References

  • Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. Pearson Education. Available at: [Link]

  • System and method for continuously preparing Grignard reagent to synthesize phenethyl alcohol (CN110642671B). Google Patents.
  • Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Method of making phenyl ethyl alcohol and like compounds (US1591125A). Google Patents.
  • Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae. PMC / NIH. Available at: [Link]

  • Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol over Polyurea Microencapsulated Mono- and Bimetallic Nanocatalysts. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Optimization

troubleshooting common impurities in 3-chloro-6-methylphenethyl alcohol production

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 3-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 3-chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5).

The most industrially relevant and scalable route for this intermediate is the reduction of 3-chloro-6-methylphenylacetic acid. While seemingly straightforward, the presence of the aryl chloride and the benzylic/homobenzylic framework makes this reaction susceptible to specific impurity formations if thermodynamics and stoichiometry are not strictly controlled.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first understand the causality of impurity formation. The diagram below illustrates the optimal reduction pathway using Borane-Tetrahydrofuran (BH₃·THF) alongside the mechanistic divergence points that lead to the three most common impurities.

Pathway SM 3-Chloro-6-methylphenylacetic acid (Starting Material) Intermediate Triacyloxyborane Complex (Intermediate) SM->Intermediate BH3-THF (Proper Stoichiometry) Imp2 Unreacted Acid (Residual SM) SM->Imp2 Moisture / Incomplete Rxn Product 3-Chloro-6-methylphenethyl alcohol (Target Product) Intermediate->Product Hydrolysis (Alkaline Quench) Imp1 2-Methylphenethyl alcohol (Des-chloro Impurity) Intermediate->Imp1 Transition Metals / Excess Heat Imp3 Dimeric Ester (Workup Impurity) Product->Imp3 + Residual Acid Imp2->Imp3 Acidic Quench

Mechanistic pathway and impurity formation in 3-chloro-6-methylphenethyl alcohol synthesis.

Quantitative Impurity Profile Summary
Impurity ProfileStructural ConsequenceMechanism of FormationAnalytical Detection (HPLC RRT)*Actionable Control Strategy
Des-chloro Impurity Loss of Cl at position 3Hydrodechlorination via transition metal catalysis or aggressive hydrides.~0.85 (More polar)Switch from LiAlH₄ to BH₃·THF; passivate reactor.
Residual Starting Material Carboxylic acid presentQuenched hydride due to wet solvent; insufficient equivalents.~0.60 (pH dependent)Karl Fischer <50 ppm; monitor H₂ gas evolution.
Dimeric Ester High MW condensation productFischer esterification during acidic workup.~1.80 (Highly lipophilic)Utilize an alkaline quench (NaOH) to form water-soluble carboxylate salts.

*Relative Retention Time (RRT) is approximate and depends on the specific reverse-phase C18 gradient utilized.

Troubleshooting FAQs

Q1: I am seeing 2-5% of a des-chloro impurity (2-methylphenethyl alcohol) in my final product. Why is the C-Cl bond breaking, and how do I stop it?

The Causality: The aryl chloride bond is generally stable to standard hydride reductions. However, if you are using Lithium Aluminum Hydride (LiAlH₄) in a stainless steel reactor, trace transition metals (e.g., Fe, Ni) leached from the reactor walls can act as a catalyst. Transition metal species rapidly accelerate the hydrodechlorination of chloroarenes during hydride reductions via an oxidative addition mechanism[1]. Furthermore, localized overheating during the highly exothermic addition of the reducing agent provides the activation energy needed for this side reaction. The Solution:

  • Change the Reagent: Transition to Borane-Tetrahydrofuran (BH₃·THF). Borane complexes are highly selective for the reduction of carboxylic acids to primary alcohols and do not readily engage in single-electron transfer or transition-metal catalyzed dehalogenation[2].

  • Thermal Control: Ensure the internal temperature remains strictly below 20 °C during the reagent addition phase.

Q2: My reaction frequently stalls, leaving >5% unreacted 3-chloro-6-methylphenylacetic acid. Adding more reducing agent at the end doesn't seem to help. What is going wrong?

The Causality: The reduction of a carboxylic acid with BH₃·THF proceeds via the formation of a triacyloxyborane intermediate[2]. The very first step of this reaction is the deprotonation of the carboxylic acid, which consumes one equivalent of hydride and evolves one equivalent of hydrogen gas (H₂). If your THF solvent is wet, the moisture will competitively and irreversibly quench the borane before it can reduce the carbonyl carbon. Adding borane at the end of a stalled reaction often fails because the intermediate complexes have aggregated or precipitated. The Solution (Self-Validating System):

  • Pre-reaction check: Perform a Karl Fischer titration on your THF. It must be <50 ppm H₂O.

  • In-process validation: Attach a bubbler to your reactor exhaust. You should observe immediate and stoichiometric gas evolution upon the addition of the first equivalent of BH₃. If gas evolution stops prematurely, your reagent titer is low. Always use 1.5 to 2.0 equivalents of BH₃.

Q3: LC-MS analysis reveals a massive, highly lipophilic impurity. The mass matches a dimeric ester. I didn't add any alcohol starting material—how is an ester forming?

The Causality: You are observing 3-chloro-6-methylphenethyl 3-chloro-6-methylphenylacetate. This is a classic workup-induced impurity. If your reaction does not reach 100% conversion (leaving residual acid) and you quench the reaction with aqueous Hydrochloric Acid (HCl) to destroy the boron complexes, you inadvertently create perfect conditions for a Fischer esterification[3]. The newly formed product alcohol reacts with the unreacted starting acid under the acidic conditions of your quench. The Solution: Never use an acidic quench for this substrate. Instead, quench the reaction carefully with Methanol to destroy excess borane, followed by an alkaline wash (e.g., 1M NaOH or saturated NaHCO₃). The base converts any unreacted starting material into a highly water-soluble sodium carboxylate salt, which is immediately partitioned into the aqueous layer, physically separating it from the product alcohol and preventing esterification.

Field-Proven Protocol: Optimized BH₃·THF Reduction

To ensure scientific integrity, the following protocol is designed as a self-validating workflow . Each step includes a physical observation or analytical check to guarantee the prevention of the impurities discussed above.

Materials:

  • 3-Chloro-6-methylphenylacetic acid (1.0 eq, limiting reagent)

  • BH₃·THF complex (1.0 M in THF, 2.0 eq)

  • Anhydrous THF (Karl Fischer < 50 ppm)

  • Methanol (for quench)

  • 1M NaOH (aqueous)

Step-by-Step Methodology:

  • System Purge: Purge a clean, dry reactor with Argon for 15 minutes. Validation: Use an oxygen sensor to ensure O₂ < 1%.

  • Substrate Dissolution: Charge the reactor with 3-chloro-6-methylphenylacetic acid and anhydrous THF to create a 0.5 M solution. Stir until fully dissolved. Cool the jacket to 0 °C.

  • Controlled Addition: Begin dropwise addition of BH₃·THF (2.0 eq).

    • Self-Validation Check 1: Monitor the exhaust bubbler. Steady H₂ gas evolution confirms the formation of the active triacyloxyborane intermediate.

    • Self-Validation Check 2: Monitor internal temperature. Adjust the addition rate to ensure the internal temperature never exceeds 15 °C to prevent des-chloro impurity formation.

  • Aging: Once addition is complete, warm the reaction to 25 °C and stir for 4 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in 1 mL of methanol, and inject onto the HPLC. Do not proceed to workup until residual starting material is < 1.0% (prevents ester impurity).

  • Alkaline Quench: Cool the reactor back to 0 °C. Slowly add Methanol (dropwise) until gas evolution ceases. Then, add 1M NaOH (equal volume to the THF used). Stir vigorously for 30 minutes.

  • Phase Separation: Extract with Ethyl Acetate (2x). The basic aqueous layer will contain all boron salts and any trace unreacted acid. The organic layer will contain highly pure 3-chloro-6-methylphenethyl alcohol.

  • Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target alcohol.

References

  • Dehalogenation of Chloroarenes with Sodium Dihydridobis(2-methoxyethoxo)aluminate in the Presence of Transition Metal Compounds. Collect. Czech. Chem. Commun.[1]()

  • The Journal of Organic Chemistry 1968 Volume.33 No.9 (Borane Reduction of Amido Esters / Phenylacetic acid). J. Org. Chem.[3]()

  • 2-(3-Nitrophenyl)ethanol | 52022-77-2 (Mechanisms of Borane Carboxylic Acid Reductions). Benchchem.[2]()

Sources

Troubleshooting

preventing oxidative degradation of 3-chloro-6-methylphenethyl alcohol during storage

Welcome to the Advanced Troubleshooting Guide for the storage and handling of 3-chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5)[1]. As a Senior Application Scientist, I frequently see researchers lose valuable time...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the storage and handling of 3-chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5)[1]. As a Senior Application Scientist, I frequently see researchers lose valuable time and resources due to the silent, progressive degradation of benzylic and phenethyl alcohols.

This guide is designed to move beyond basic safety data sheets. Here, we will dissect the chemical causality behind oxidative degradation, establish self-validating handling protocols, and provide actionable recovery methods for compromised batches.

FAQ 1: Why does my 3-chloro-6-methylphenethyl alcohol turn yellow and change odor over time?

The Causality: Your compound is undergoing auto-oxidation. Phenethyl alcohols are primary alcohols that are highly susceptible to oxidation when exposed to atmospheric oxygen, UV light, or trace transition metals[2].

The atmospheric oxygen attacks the carbon adjacent to the hydroxyl group. This rate-determining step converts the alcohol into a reactive intermediate: 3-chloro-6-methylphenylacetaldehyde . Aldehydes are notoriously unstable and will rapidly undergo further oxidation upon contact with moisture and oxygen to form 3-chloro-6-methylphenylacetic acid [3]. The yellowing you observe is typically caused by trace polymerization of the aldehyde intermediate, while a shift from a floral/sweet odor to a sharp, pungent odor indicates the presence of the carboxylic acid.

OxidationPathway A 3-chloro-6-methylphenethyl alcohol (Stable Precursor) B 3-chloro-6-methylphenylacetaldehyde (Reactive Intermediate) A->B O2, Light, Trace Metals (Rate-determining step) C 3-chloro-6-methylphenylacetic acid (Degradation Product) B->C O2, Moisture (Rapid conversion)

Oxidative degradation pathway of 3-chloro-6-methylphenethyl alcohol.
Quantitative Degradation Markers

To accurately troubleshoot, you must measure the degradation. Below is a summary of the analytical markers used to quantify the oxidation state of your batch.

Table 1: Analytical Markers for Phenethyl Alcohol Degradation

Chemical SpeciesGC-FID Retention Time (Relative)FT-IR Marker (cm⁻¹)¹H-NMR Marker (ppm)Visual Appearance
Primary Alcohol (Target)1.00 (Baseline)~3300 (Broad, O-H)~3.8 (t, 2H, CH₂-OH)Colorless liquid
Aldehyde (Intermediate)0.85 (Lower Boiling Point)~1725 (Sharp, C=O)~9.7 (t, 1H, CHO)Pale yellow tint
Carboxylic Acid (Product)1.30 (Higher Boiling Point)~1700 (C=O) & ~3000 (O-H)~11.0 (br s, 1H, COOH)Yellow / Viscous

FAQ 2: How do I establish a fail-safe storage protocol to prevent this oxidation?

The Causality: To halt auto-oxidation, we must eliminate the kinetic drivers: oxygen (the reactant), light (the radical initiator), and heat (the thermodynamic accelerator). Furthermore, standard chemical storage is often a "black box"—you don't know the compound has degraded until your downstream reaction fails. To fix this, we implement a Self-Validating Argon-Blanketed Cryo-Storage Protocol .

We specifically use Argon rather than Nitrogen. Argon is approximately 38% denser than air; it sinks and forms a physical, inert blanket directly over the liquid phase, whereas Nitrogen readily mixes with ambient air during the capping process. Furthermore, the compound must be kept tightly closed and separated from strong oxidants[4].

StorageWorkflow N1 1. Baseline QC N2 2. Amber Vials N1->N2 N3 3. Argon Purge N2->N3 N4 4. PTFE Seal N3->N4 N5 5. -20°C Storage N4->N5 N6 6. Monthly QC N5->N6 N6->N1 Validation Loop

Self-validating inert storage workflow for phenethyl alcohol derivatives.
Step-by-Step Methodology: Self-Validating Cryo-Storage
  • Glassware Preparation: Bake amber glass vials at 120°C for 4 hours to drive off surface-bound moisture. Cool them in a desiccator.

  • Aliquoting: Divide your main stock of 3-chloro-6-methylphenethyl alcohol into single-use aliquots. Causality: Repeatedly opening a primary stock bottle introduces fresh oxygen and moisture, exponentially increasing the degradation rate.

  • Argon Displacement: Insert a sterile needle attached to a 99.999% pure Argon line into the vial. Purge the headspace gently for 15 seconds.

  • Hermetic Sealing: Cap immediately using PTFE-lined silicone septa. Causality: Phenethyl alcohols can leach plasticizers from standard rubber caps. PTFE is chemically inert and ensures barrier integrity.

  • Establish the "Sentinel System" (Self-Validation): Create one extra 100 µL "Sentinel Vial" under the exact same conditions. Store all vials at -20°C.

  • Validation Checkpoint: Every 30 days, do not touch your main aliquots. Instead, extract 10 µL from the Sentinel Vial and run GC-FID. If the aldehyde peak exceeds 0.1% AUC, your sealing protocol has failed, and the main batch must be re-purified and re-purged.

Table 2: Storage Conditions vs. Expected Purity Retention

Storage ConditionHeadspace GasContainer TypeEst. Degradation RateValidated Shelf Life (>99%)
Ambient (25°C)Ambient AirClear Glass2.5 - 5.0% / month< 1 Month
Cold Room (2-8°C)Ambient AirAmber Glass0.5 - 1.0% / month3 - 6 Months
Freezer (-20°C)Argon PurgedPTFE-Sealed Amber< 0.05% / month> 24 Months

FAQ 3: My batch has already degraded and turned yellow. Can it be salvaged?

The Causality: Yes. Because 3-chloro-6-methylphenethyl alcohol has a significantly different boiling point and polarity compared to its degradation products (the aldehyde and the carboxylic acid), physical separation is highly effective. Phenethyl alcohols generally have high boiling points (e.g., unsubstituted 2-phenylethanol boils at ~219°C at 760 mmHg)[4]. Heating the degraded mixture to this temperature under atmospheric pressure will cause thermal decomposition. Therefore, we must use High-Vacuum Fractional Distillation .

Step-by-Step Methodology: Vacuum Distillation Recovery
  • Apparatus Setup: Assemble a short-path distillation apparatus. Grease all ground-glass joints with high-vacuum silicone to ensure no oxygen leaks into the system during heating.

  • Vacuum Application: Apply a high vacuum (< 1 mmHg) to the system before applying heat. This dramatically lowers the boiling point of the alcohol, protecting the chloro-methyl aromatic ring from thermal stress.

  • Fractionation:

    • Slowly increase the heat.

    • Discard the Forerun (First 5%): This fraction contains the lower-boiling 3-chloro-6-methylphenylacetaldehyde and any dissolved moisture.

    • Collect the Main Fraction: This is your purified 3-chloro-6-methylphenethyl alcohol.

    • Leave the Residue: The heavy, hydrogen-bonded 3-chloro-6-methylphenylacetic acid will remain in the boiling flask.

  • Self-Validation Checkpoint: Immediately take a sample of the main fraction and run an FT-IR analysis. The complete absence of a sharp carbonyl stretch (C=O) at ~1700-1725 cm⁻¹ validates that the oxidative degradation products have been successfully removed. Immediately subject the recovered alcohol to the Argon-Blanketed Cryo-Storage protocol.

References

  • Sciencemadness. "Phenethyl alcohol." Sciencemadness Wiki. Available at: [Link]

  • 001Chemical. "CAS No. 1314931-35-5, 3-Chloro-6-methylphenethyl alcohol." Available at: [Link]

  • Ramachandra, H., et al. "Mechanistic investigations of the oxidation of phenethyl alcohols by sodium-N-bromo-benzenesulphonamide in acid medium." Journal of Chemical Sciences, Indian Academy of Sciences. Available at: [Link]

  • National Center for Biotechnology Information. "2-Phenylethanol." PubChem Compound Summary for CID 6054. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Extraction Efficiency of 3-Chloro-6-methylphenethyl Alcohol from Aqueous Solutions

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the extraction of 3-chloro-6-methylphenethyl alcohol from aqueous solutions. Her...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the extraction of 3-chloro-6-methylphenethyl alcohol from aqueous solutions. Here, we address common challenges and provide systematic troubleshooting strategies grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the liquid-liquid extraction (LLE) of 3-chloro-6-methylphenethyl alcohol.

Q1: What are the key chemical properties of 3-chloro-6-methylphenethyl alcohol I should consider for extraction?

A1: 3-chloro-6-methylphenethyl alcohol is an aromatic alcohol. Its structure, featuring a substituted benzene ring and a hydroxyl group, imparts a moderate polarity. The chlorine and methyl groups on the benzene ring influence its solubility in organic solvents. Understanding these properties is crucial for selecting an appropriate extraction solvent.

Q2: Which organic solvents are generally most effective for extracting this compound?

A2: Solvents with moderate to high polarity that are immiscible with water are typically good candidates. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. The selection depends on the desired purity, downstream applications, and safety considerations.[1] Aromatic solvents like toluene could also be considered due to the "like dissolves like" principle, but their higher toxicity often makes them less favorable.[2]

Q3: My extraction yield is consistently low. What is the most likely cause?

A3: Low yield can stem from several factors. The most common culprits are an inappropriate solvent choice, an insufficient volume of solvent, or an inadequate number of extraction cycles.[3][4] It is generally more effective to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[3][4] Other factors could include pH of the aqueous phase and the presence of emulsions.

Q4: What is the "salting-out" effect and can it help my extraction?

A4: The "salting-out" effect involves adding a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous phase.[5][6][7] This increases the ionic strength of the aqueous solution, which decreases the solubility of the organic compound and drives it into the organic phase, thereby improving extraction efficiency.[5][6][7] This technique is particularly useful for polar analytes.[5]

Q5: How does pH affect the extraction of an alcohol like 3-chloro-6-methylphenethyl alcohol?

A5: While alcohols are generally considered neutral, the pH of the aqueous phase can influence the extraction of ionizable impurities.[8][9] For 3-chloro-6-methylphenethyl alcohol itself, which is not readily ionizable, the effect of pH is less direct but can be important for suppressing the extraction of acidic or basic impurities.[10]

II. Troubleshooting Guide: Diagnosing and Solving Extraction Issues

This section provides a structured, question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Problem 1: Persistent Emulsion Formation at the Solvent Interface

Q: I'm seeing a thick, stable emulsion layer between the aqueous and organic phases that won't separate. How can I resolve this?

A: Emulsions are a common issue in liquid-liquid extractions, often caused by high-molecular-weight contaminants or vigorous shaking.[11]

Diagnostic Workflow:

  • Identify the Cause:

    • Vigorous Agitation: Are you shaking the separatory funnel too aggressively? This can create fine droplets that are slow to coalesce.

    • Presence of Surfactants/Particulates: Does your aqueous solution contain proteins, detergents, or fine solid particles? These can stabilize emulsions.

  • Corrective Actions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.[11]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] The increased ionic strength of the aqueous layer helps to break the emulsion by forcing surfactant-like molecules into one of the phases.[11]

    • Filtration: If particulates are suspected, filter the initial aqueous solution before extraction.

    • Centrifugation: For small-scale extractions, centrifuging the mixture can help to break the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the interface and break the emulsion.[11]

Problem 2: Low and Inconsistent Extraction Yields

Q: My recovery of 3-chloro-6-methylphenethyl alcohol is significantly lower than expected, and the results vary between experiments. What should I investigate?

A: This points to a need for systematic optimization of your extraction protocol.[12]

Diagnostic Workflow:

  • Evaluate Solvent Choice and Volume:

    • Solvent Polarity: Is your chosen solvent optimal for a moderately polar compound? Consider the polarity of 3-chloro-6-methylphenethyl alcohol. Solvents like ethyl acetate or dichloromethane are often good starting points.[2]

    • Distribution Coefficient (Kd): The Kd value represents the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[1] A higher Kd indicates a more efficient extraction into the organic solvent. If possible, find or experimentally determine the Kd for your compound in different solvents.

    • Solvent-to-Aqueous Phase Ratio: Are you using a sufficient volume of organic solvent? A common starting point is a 1:1 volume ratio, but this can be optimized.[10]

  • Optimize Extraction Parameters:

    • Number of Extractions: As a rule of thumb, multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume.[3][4] Perform at least three successive extractions and combine the organic layers.

    • pH Adjustment: While the alcohol itself is not highly sensitive to pH, adjusting the pH of the aqueous phase can suppress the solubility of certain impurities, potentially improving the partitioning of your target compound.

    • Temperature: Increasing the temperature can sometimes improve solubility and extraction kinetics, but be cautious of potential degradation of the target compound.[9][13]

    • Mixing Time and Intensity: Ensure adequate mixing time to allow the system to reach equilibrium.[10] As mentioned, avoid overly vigorous shaking to prevent emulsions.

Experimental Protocol: Determining the Optimal Number of Extractions

  • Prepare a standard aqueous solution of 3-chloro-6-methylphenethyl alcohol.

  • Divide the solution into three equal parts.

  • Sample 1: Perform a single extraction with 90 mL of ethyl acetate.

  • Sample 2: Perform three successive extractions, each with 30 mL of ethyl acetate, combining the organic layers.

  • Sample 3: Perform five successive extractions, each with 18 mL of ethyl acetate, combining the organic layers.

  • Analyze the concentration of the target compound in the combined organic extracts for each sample using a suitable analytical method (e.g., HPLC, GC).

  • Compare the recovery from each method to determine the most efficient approach.

Problem 3: Co-extraction of Impurities with the Target Compound

Q: My final extracted product is contaminated with other components from the aqueous solution. How can I improve the selectivity of my extraction?

A: Improving selectivity involves manipulating the chemical properties of the system to favor the partitioning of your target compound over impurities.[1]

Diagnostic Workflow:

  • Characterize the Impurities: If possible, identify the nature of the impurities. Are they acidic, basic, or neutral? This will guide your strategy.

  • Implement a pH Wash (for acidic or basic impurities):

    • To Remove Acidic Impurities: After the initial extraction into the organic solvent, wash the combined organic layers with a dilute basic solution (e.g., 5% sodium bicarbonate). This will convert the acidic impurities into their water-soluble salts, which will partition into the aqueous phase.

    • To Remove Basic Impurities: Similarly, wash the organic layer with a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities as their water-soluble salts.

    • Follow with a Brine Wash: After any acid or base wash, wash the organic layer with a saturated NaCl solution (brine) to remove residual water and any remaining water-soluble impurities.

  • Solvent Selectivity:

    • Experiment with different extraction solvents. A less polar solvent might be more selective for your target compound and leave more polar impurities behind in the aqueous phase.[1] Conversely, if your impurities are less polar than your target, a more polar extraction solvent might be beneficial.

Experimental Workflow: Improving Purity with Acid-Base Washing

Diagram: Workflow for impurity removal using acid-base washing.

III. Data Summary and Visualization

Table 1: Solvent Properties and Considerations for Extraction
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Diethyl Ether 2.834.60.713Highly volatile and flammable, forms peroxides. Good for heat-sensitive compounds.
Dichloromethane (DCM) 3.139.61.33Good solvent for many organic compounds, but is a suspected carcinogen.[2] Higher density than water.
Ethyl Acetate 4.477.10.902Good general-purpose extraction solvent, less toxic than DCM.
Toluene 2.4110.60.867Effective for aromatic compounds, but has higher toxicity.[2]

Data compiled from various chemical data sources.

Diagram: Factors Influencing Liquid-Liquid Extraction Efficiency

G cluster_solvent Solvent Selection cluster_process Process Parameters cluster_additives Aqueous Phase Additives main Extraction Efficiency of 3-chloro-6-methylphenethyl alcohol solvent_type Solvent Type (Polarity, Selectivity) main->solvent_type Influences Partitioning solvent_volume Solvent Volume main->solvent_volume Impacts Recovery ph pH of Aqueous Phase main->ph Affects Impurity Ionization temp Temperature main->temp Affects Solubility & Kinetics mixing Mixing (Time & Intensity) main->mixing Affects Mass Transfer extractions Number of Extractions main->extractions Determines Overall Yield salting_out Salting-Out Effect (e.g., NaCl, Na2SO4) main->salting_out Reduces Aqueous Solubility

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 3-Chloro-6-Methylphenethyl Alcohol Esterification

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the esterification of phenethyl alcohol derivatives. 3-chloro-6-methylphenethyl alcohol presents a unique synthetic challenge....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the esterification of phenethyl alcohol derivatives. 3-chloro-6-methylphenethyl alcohol presents a unique synthetic challenge. The molecule contains an electron-rich aromatic ring (activated by the 6-methyl group, despite the 3-chloro halogen) and a highly sensitive phenethyl aliphatic chain. Traditional Fischer esterification methods often lead to catastrophic yield losses due to competing side reactions.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to achieve >95% target ester yields.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my reaction yielding a large percentage of 3-chloro-6-methylstyrene instead of the target ester? A1: You are observing dehydration. Phenethyl alcohols are highly susceptible to E1/E2 elimination because the resulting alkene (a styrene derivative) is conjugated with the aromatic ring, providing a massive thermodynamic driving force[1]. When you use strong Brønsted acids (like H₂SO₄ or p-TsOH) and heat, the hydroxyl group is protonated into a superior leaving group (water), triggering elimination [1]. Solution: Abandon harsh acidic conditions. Transition to mild coupling agents (e.g., EDC/DMAP) or biocatalytic methods that operate at or near room temperature.

Q2: My LC-MS data shows a byproduct with an additional acyl group attached to the aromatic ring. What is the mechanism behind this? A2: This is an intermolecular Friedel-Crafts acylation. The 6-methyl group on your substrate is ortho/para directing and activates the ring toward electrophilic aromatic substitution. If your protocol uses acyl chlorides activated by Lewis acids (e.g., AlCl₃), the generated acylium ion will attack the electron-rich aromatic ring rather than the oxygen nucleophile. Solution: Suppress acylium ion formation. Use Steglich esterification, where the carboxylic acid is activated as an O-acylisourea intermediate, which is highly reactive toward alcohols but insufficiently electrophilic to attack the aromatic ring.

Q3: I need to scale up this esterification sustainably. What is the most robust method to prevent both dehydration and etherification? A3: Enzymatic esterification using immobilized Candida antarctica lipase B (commercially available as Novozym 435) is the gold standard for phenethyl alcohols[2]. It operates under extremely mild conditions (40–50 °C) in non-polar solvents, completely bypassing the activation energy pathways required for dehydration or etherification [2].

Mechanistic Pathway Visualization

G A 3-chloro-6-methylphenethyl alcohol + Acyl Donor B Target Ester (>95% Yield) A->B Novozym 435 or EDC/DMAP (Mild Conditions) C 3-chloro-6-methylstyrene (Dehydration) A->C Strong Acid + Heat (E1/E2 Elimination) D Ring-Acylated Product (Friedel-Crafts) A->D Lewis Acids + Acyl Chloride (Electrophilic Attack) E Symmetrical Ether (Etherification) A->E Excess Alcohol + Acid (Intermolecular Dehydration)

Reaction pathways of 3-chloro-6-methylphenethyl alcohol under various esterification conditions.

Comparative Data Analysis

To objectively validate the transition from traditional to mild esterification, consider the following quantitative comparison based on standard phenethyl alcohol derivatization metrics[1],[3].

Esterification MethodCatalyst / ReagentsTemp (°C)Target Ester YieldMajor Side ReactionSide Product (%)
Fischer Esterification H₂SO₄ (cat.), Toluene110 °C< 45%Dehydration> 40% (Styrene)
Acid Chloride Method Acyl Chloride, AlCl₃80 °C< 50%Friedel-Crafts> 30% (Acylated ring)
Steglich Esterification EDC·HCl, DMAP, DCM25 °C> 90%N-acylurea formation< 5%
Enzymatic (Biocatalysis) Novozym 435, Toluene40 °C> 95%None (Highly selective)< 1%

Validated Experimental Protocols

As an application scientist, I mandate that protocols be self-validating. This means incorporating built-in checks to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Steglich Esterification (Chemical Approach)

Causality: Uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid without generating free acylium ions, while DMAP acts as a nucleophilic acyl transfer catalyst.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1.0 eq of the carboxylic acid and 1.1 eq of 3-chloro-6-methylphenethyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Cool the mixture to 0 °C using an ice bath. (Self-Validation: Cooling prevents the exothermic degradation of the highly reactive O-acylisourea intermediate).

  • Reagent Addition: Add 0.1 eq of DMAP, followed by the portion-wise addition of 1.2 eq of EDC·HCl.

  • Reaction: Allow the mixture to slowly warm to room temperature (25 °C) and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Enzymatic Esterification (Green/Scale-up Approach)

Causality: Novozym 435 (immobilized CALB) provides a perfectly tuned active site for esterification, lowering the activation energy exclusively for the target pathway without triggering dehydration [4].

  • Solvent Preparation: Dehydrate toluene using activated 4Å molecular sieves for 24 hours prior to use to drive the thermodynamic equilibrium toward the ester[4].

  • Substrate Mixing: In a sealed reaction vial, combine 3-chloro-6-methylphenethyl alcohol (200 mM) and the acyl donor (e.g., vinyl acetate or the specific carboxylic acid, 200 mM) in the dehydrated toluene.

  • Biocatalyst Addition: Add Novozym 435 at a loading of 15 g/L [3].

  • Incubation: Place the vial in an orbital shaker set to 40 °C and 150 rpm for 24 hours. (Self-Validation: Do not exceed 60 °C, as thermal denaturation of the lipase will abruptly halt conversion).

  • Recovery: Terminate the reaction by filtering the mixture to recover the immobilized enzyme beads (which can be washed with cold hexane and reused for up to 20 cycles)[2].

  • Purification: Evaporate the solvent to yield the highly pure ester.

G Step1 1. Substrate Preparation (Alcohol + Acyl Donor in Dry Toluene) Step2 2. Biocatalyst Addition (Novozym 435, 15 g/L) Step1->Step2 Step3 3. Incubation (40°C, 150 rpm, 24h) Step2->Step3 Step4 4. Filtration (Recover Enzyme for Reuse) Step3->Step4 Step5 5. Solvent Evaporation (Isolate Pure Ester) Step4->Step5

Workflow for self-validating enzymatic esterification using Novozym 435.

References

  • Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors Source: PubMed / Enzyme and Microbial Technology URL:[Link]

  • Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Straightforward Enzyme-Catalyzed Asymmetric Synthesis of Caffeic Acid Esters in Enantioenriched Form Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid Source: PubMed Central (PMC) / Molecules URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-methylphenethyl Alcohol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with transitioning the synthesis of 3-chloro-6-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with transitioning the synthesis of 3-chloro-6-methylphenethyl alcohol (CAS 1314931-35-5) from bench-scale discovery to pilot-plant production.

The established and most economically viable scale-up route utilizes 2-bromo-4-chlorotoluene, which undergoes Grignard formation followed by the ring-opening of ethylene oxide (EO). Because this route involves highly reactive intermediates and volatile gases, the protocols below are designed as self-validating systems —meaning the process cannot proceed to the next hazardous step unless specific, measurable chemical milestones are met.

Part 1: Process Workflow and Logic

G A 2-Bromo-4-chlorotoluene + Mg / THF B Grignard Formation (Exothermic) A->B DIBAL-H Initiation C Ethylene Oxide Addition B->C T < 20°C D Ammonium Chloride Quench C->D Mass Flow Control E 3-Chloro-6-methylphenethyl alcohol D->E Phase Separation

Process flow for the scale-up synthesis of 3-chloro-6-methylphenethyl alcohol via Grignard route.

Part 2: Troubleshooting Guides & FAQs

Q1: We are experiencing inconsistent Grignard initiation, leading to dangerous accumulation of the aryl halide. How can we ensure reliable initiation on a 50 L scale? A1: Inconsistent initiation is a classic scale-up hazard. On the bench, mechanical stirring easily shears the passivating magnesium oxide layer, but pilot-scale reactors often lack this localized shear. If the aryl halide accumulates without reacting, a sudden delayed initiation can lead to an uncontrollable runaway exotherm[1]. Causality & Solution: The oxide layer prevents electron transfer from the Mg surface to the halide. To create a self-validating initiation system, do not add more than 5% of the total aryl halide charge until an exotherm is confirmed. Use a chemical activator such as DIBAL-H (diisobutylaluminum hydride) to chemically etch the Mg surface. DIBAL-H provides a homogeneous activation without the corrosive byproducts of iodine. Monitor the internal temperature; a sustained rise of ≥5°C confirms initiation. Only then should the continuous feed of the remaining aryl halide commence.

Q2: During the ethylene oxide (EO) addition, we observed a pressure spike and a rapid temperature increase. What causes this, and how do we mitigate it? A2: Ethylene oxide is a highly reactive, volatile gas that can undergo explosive polymerization or decomposition if not strictly controlled[2]. Pressure spikes indicate that EO is being fed into the reactor faster than it is being consumed by the Grignard reagent, leading to dangerous accumulation in the headspace. Causality & Solution: The reaction between the Grignard reagent and EO is highly exothermic. If the temperature drops too low, the reaction stalls, causing EO to pool. If the temperature subsequently rises, the pooled EO reacts all at once. To prevent this, implement a mass flow controller for the EO feed, interlocked with the reactor's internal temperature probe. Maintain the reaction temperature strictly between 15°C and 25°C. If the temperature drops below 15°C, the EO feed must automatically halt. This ensures a "feed-limited" reaction state, which is a fundamental principle of safe process design[3].

Q3: Our final product contains an unacceptably high level of a dimeric byproduct (Wurtz-type coupling). How can we suppress this during scale-up? A3: The Wurtz coupling byproduct (e.g., 4,4'-dichloro-2,2'-dimethylbiphenyl) forms when the unreacted aryl halide reacts with the already-formed Grignard reagent instead of the magnesium metal. Causality & Solution: This side reaction is concentration-dependent. High localized concentrations of the aryl halide favor the bimolecular coupling with the Grignard. To suppress this, ensure vigorous agitation to disperse the feed rapidly, and maintain a slow, steady addition rate of the aryl halide. Operating in a more dilute THF solution (e.g., 1.5 M instead of 2.5 M) significantly reduces the collision frequency between the halide and the Grignard, favoring the desired heterogeneous reaction with the solid magnesium.

Part 3: Standardized Scale-Up Protocol (5 kg Scale)

This methodology incorporates built-in validation checkpoints to ensure operational safety and high yield.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity N2 for 30 minutes. Charge with Mg turnings (1.1 eq) and anhydrous THF (15 L).

  • Chemical Initiation: Add DIBAL-H (0.01 eq, 1M in THF). Stir for 15 minutes at 25°C. Charge exactly 5% of the total 2-bromo-4-chlorotoluene (total charge: 1.0 eq).

  • Validation Checkpoint: Halt addition. Monitor internal temperature. Proceed ONLY when a temperature rise of ≥5°C is observed , confirming active Grignard formation. If no exotherm occurs within 30 minutes, do not add further halide; investigate Mg quality.

  • Grignard Formation: Feed the remaining 2-bromo-4-chlorotoluene over 4 hours, maintaining the internal temperature between 30°C and 40°C using jacket cooling. Post-addition, stir for 1 hour at 35°C to ensure complete conversion.

  • Ethylene Oxide Addition: Cool the reactor to 15°C. Introduce ethylene oxide (1.2 eq) via a subsurface sparger controlled by a mass flow meter. Critical Safety Interlock: The feed must automatically halt if T > 25°C or T < 15°C.

  • Quench: Carefully transfer the reaction mixture into a second reactor containing a pre-chilled (5°C) 20% aqueous NH4Cl solution (20 L). Caution: Highly exothermic quench. Maintain T < 30°C during the transfer process.

  • Workup: Separate the organic layer. Extract the aqueous layer with MTBE (5 L). Combine organics, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude 3-chloro-6-methylphenethyl alcohol.

Part 4: Quantitative Data & Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs) during the scale-up of 3-chloro-6-methylphenethyl alcohol.

Process Parameter / Quality AttributeTarget ValueAcceptable RangeConsequence of Deviation
Grignard Initiation Temp 25°C20°C - 30°C<20°C: Delayed initiation; >30°C: Accelerated side reactions
Grignard Feed Rate 1.0 eq / 4 hr3.5 - 5.0 hrFaster feed leads to Wurtz coupling and dangerous heat accumulation
Ethylene Oxide Temp 20°C15°C - 25°C<15°C: EO accumulation; >25°C: Runaway polymerization
Quench Temperature 15°C5°C - 30°C>30°C: Product degradation and excessive solvent boil-off
Product Purity (HPLC) >98.0% a/a≥95.0% a/aDownstream processing and crystallization failures

Part 5: References

  • Organic Process Research & Development Journal Source: ACS Publications URL:[Link][1]

  • Guidelines for Chemical Reactivity Evaluation and Application to Process Design (1st Edition) Source: Center for Chemical Process Safety (CCPS) / Wiley-AIChE via VitalSource URL:[Link][3]

  • Bretherick's Handbook of Reactive Chemical Hazards (8th Edition) Source: Elsevier URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of 3-Chloro-6-Methylphenethyl Alcohol Derivatives: A Technical Evaluation Guide

Executive Summary Phenethyl alcohol (PEA) and its derivatives have long been utilized as selective bacteriostatic agents and preservatives in pharmacological and cosmetic formulations[1]. However, the utility of unsubsti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethyl alcohol (PEA) and its derivatives have long been utilized as selective bacteriostatic agents and preservatives in pharmacological and cosmetic formulations[1]. However, the utility of unsubstituted PEA is often bottlenecked by its relatively high Minimum Inhibitory Concentration (MIC), requiring high millimolar concentrations to achieve bactericidal effects[2].

This guide evaluates the comparative in vitro efficacy of 3-chloro-6-methylphenethyl alcohol (3C6M-PEA) against standard PEA and other halogenated derivatives. By synthesizing structural modifications—specifically halogenation and alkylation—3C6M-PEA demonstrates a profound increase in lipophilicity. This structural evolution translates into superior membrane-disrupting capabilities, positioning it as a highly potent candidate for next-generation antimicrobial development.

Mechanistic Rationale: The Causality of Lipophilicity

To understand the superior efficacy of 3C6M-PEA, researchers must look at the thermodynamic drivers of membrane intercalation. The antimicrobial properties of aromatic alcohols are fundamentally governed by their lipophilia[3].

  • Structural Advantage: The addition of a strongly electron-withdrawing chlorine atom at the 3-position, paired with a sterically active, electron-donating methyl group at the 6-position, significantly increases the molecule's partition coefficient (LogP) compared to standard PEA.

  • Membrane Intercalation & Disruption: This enhanced lipophilicity thermodynamically favors the partitioning of 3C6M-PEA into the bacterial phospholipid bilayer. Once intercalated, the compound induces a rapid and total leakage of intracellular K⁺ ions[4].

  • Bactericidal Cascade: The resulting catastrophic depolarization permeabilizes the cell envelope in Gram-negative strains (E. coli, P. aeruginosa) and solubilizes the plasmic membrane in Gram-positive bacteria (S. aureus)[4]. At efficacious concentrations, this structural degradation directly halts RNA and protein synthesis, ensuring irreversible cell death rather than transient bacteriostasis[3].

G A 3-Chloro-6-Methylphenethyl Alcohol (Elevated LogP) B Lipid Bilayer Partitioning A->B C Membrane Solubilization B->C D Rapid K+ Ion Efflux B->D E Inhibition of RNA/Protein Synthesis B->E F Irreversible Bacterial Cell Death C->F D->F E->F

Fig 1: Mechanistic pathway of 3C6M-PEA inducing cell death via membrane disruption and K+ efflux.

Comparative In Vitro Efficacy Data

The following table synthesizes the quantitative performance of 3C6M-PEA against standard baseline aromatic alcohols. The data highlights the inverse correlation between the estimated partition coefficient (LogP) and the required MIC.

CompoundStructural ModificationEst. LogPE. coli MIC (mM)S. aureus MIC (mM)P. aeruginosa MIC (mM)
Phenethyl Alcohol (PEA) None (Baseline)~1.3680.040.0>100.0
4-Chloro-PEA Halogenation only~2.0518.510.045.0
3C6M-PEA Halogenation + Alkylation~2.684.2 2.1 12.5

Note: 3C6M-PEA demonstrates a nearly 20-fold increase in efficacy against Gram-positive strains compared to unsubstituted PEA, validating the lipophilic-driven membrane disruption hypothesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating experimental systems used to quantify both the bacteriostatic limits (MIC) and the mechanistic proof of membrane disruption (K⁺ Efflux).

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol follows standardized CLSI guidelines to objectively compare the bacteriostatic efficacy of the derivatives.

  • Media & Compound Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Dissolve 3C6M-PEA in 1% DMSO to create a 100 mM stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound across the columns to achieve a final testing range of 0.1 mM to 50 mM.

  • Inoculation: Adjust bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213) to a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. The MIC is recorded at the lowest concentration where the well remains blue (indicating an absence of metabolic reduction to pink resorufin).

Workflow S1 Compound Preparation S2 Broth Microdilution S1->S2 S3 Bacterial Inoculation S2->S3 S4 Incubation (24h, 37°C) S3->S4 S5 Resazurin Readout S4->S5

Fig 2: High-throughput in vitro workflow for determining MIC of phenethyl alcohol derivatives.

Protocol B: Potassium (K⁺) Efflux Membrane Permeability Assay

Because the lethal effect of aromatic alcohols is tied to structural membrane damage[4], measuring K⁺ leakage provides direct causal evidence of the compound's mechanism.

  • Cell Preparation: Harvest mid-log phase bacterial cells via centrifugation (4000 × g, 10 min). Wash twice with 50 mM HEPES buffer (pH 7.2) to remove extracellular potassium.

  • Resuspension: Resuspend the bacterial pellet in HEPES buffer supplemented with 0.2% glucose to energize the cells, achieving an OD₆₀₀ of 1.0.

  • Baseline Measurement: Insert a K⁺-selective microelectrode (coupled to a reference electrode) into the bacterial suspension. Record the baseline extracellular K⁺ concentration for 5 minutes.

  • Compound Injection: Inject 3C6M-PEA to achieve a final concentration equivalent to 1× and 2× its established MIC.

  • Real-Time Monitoring: Continuously record the increase in extracellular K⁺ concentration for 30 minutes. A rapid spike in K⁺ levels confirms immediate permeabilization of the cell envelope.

References

  • Title: The Selective Antibacterial Action of Phenylethyl Alcohol Source: ResearchGate / Applied Microbiology URL: [Link]

  • Title: Aromatic alcohols and their effect on Gram-negative bacteria, cocci and mycobacteria Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL: [Link]

  • Title: Antibacterial activity of phenolic compounds and aromatic alcohols Source: PubMed / Research in Microbiology (PMID: 1697976) URL: [Link]

  • Title: Antibacterial activity of phenethyl alcohol and resulting membrane alterations Source: PubMed / Research in Microbiology (PMID: 1697975) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Safety Guide: Handling 3-Chloro-6-methylphenethyl Alcohol

Executive Summary & Chemical Profile 3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5) is a specialized halogenated aromatic building block widely utilized in medicinal chemistry, fragrance development, and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Chloro-6-methylphenethyl alcohol (CAS: 1314931-35-5) is a specialized halogenated aromatic building block widely utilized in medicinal chemistry, fragrance development, and drug discovery[1]. With a molecular weight of 170.64 g/mol [1], this compound presents unique handling challenges that require precise logistical planning.

The integration of a chloro group and a methyl group onto the phenethyl alcohol core significantly increases its lipophilicity (LogP). While this structural feature is highly advantageous for designing membrane-permeable drug candidates, it simultaneously increases the risk of rapid dermal absorption and bioaccumulation in laboratory personnel. Standard safety protocols must be elevated to account for these specific molecular interactions.

Hazard Assessment & Mechanistic Rationale

To build a self-validating safety culture, laboratory professionals must understand the causality behind Personal Protective Equipment (PPE) requirements. We do not select PPE arbitrarily; we engineer physical barriers to block specific molecular threats.

  • Dermal Permeation (The Lipophilicity Threat): The substituted benzene ring readily partitions into the lipid-rich stratum corneum of human skin. Standard latex gloves degrade quickly upon contact with halogenated organics. Therefore, synthetic rubber copolymers like nitrile or neoprene are mandatory to provide an effective steric and chemical barrier against permeation[2].

  • Ocular Toxicity (The Hydrogen-Bonding Threat): The terminal hydroxyl (-OH) group acts as a strong hydrogen-bond donor and acceptor. If splashed into the eye, it rapidly interacts with aqueous tear films and denatures corneal proteins, causing severe irritation[3].

  • Inhalation Risk (Aerosolization): While the vapor pressure of phenethyl alcohols is generally low at ambient temperatures, operational steps such as vortexing, sonication, or heating can generate micro-aerosols. A Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is required to capture these airborne particulates before they reach the respiratory tract[4].

Quantitative PPE & Engineering Controls Matrix

The following table summarizes the mandatory protective equipment and the quantitative specifications required for compliance with OSHA 29 CFR 1910 Subpart I[2].

PPE / Control CategoryStandard & SpecificationEstimated BreakthroughMechanistic Rationale
Hand Protection Nitrile Gloves (Min. 4 mil thickness)> 240 minutes (neat)Nitrile provides robust resistance to non-polar and halogenated aromatic permeation[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/A (Impact/Splash rated)Forms a facial seal to prevent corneal protein denaturation from hydroxyl moiety interactions[3].
Body Protection Flame-Resistant (FR) Cotton Lab CoatN/ACotton/FR materials prevent synthetic melting into the skin during secondary flammability events[2].
Ventilation Chemical Fume HoodFace Velocity: 80–100 fpmCaptures volatile organic components and micro-aerosols generated during mechanical agitation[4].

Operational Workflow & Emergency Response

PPE_Workflow A 1. Risk Assessment Identify 3-Chloro-6-methylphenethyl alcohol hazards B 2. Don PPE Nitrile Gloves, Splash Goggles, FR Lab Coat A->B Approved C 3. Operational Execution Perform handling in Fume Hood (80-100 fpm) B->C PPE Verified D 4. Spill Detected? C->D E 5a. Spill Containment Neutralize & absorb with inert material D->E Yes F 5b. Standard Waste Disposal Segregate into halogenated organic waste D->F No E->F Contained G 6. Decontamination Doff PPE & log operational completion F->G Disposed

Workflow detailing PPE verification, operational execution, and conditional spill response.

Standard Operating Procedure (SOP): In Vitro Stock Preparation

This self-validating protocol ensures the safe preparation of a 10 mM stock solution for High-Throughput Screening (HTS) or downstream synthesis.

Step 1: Gravimetric Dispensing

  • Action: Weigh out 17.06 mg of 3-Chloro-6-methylphenethyl alcohol using an analytical balance inside a ventilated weighing enclosure.

  • Causality: Enclosures maintain a steady airflow that prevents the aerosolization of fine powders, protecting the respiratory tract before the compound is solvated.

Step 2: Solubilization

  • Action: Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the scintillation vial.

  • Causality: DMSO is an amphiphilic solvent that efficiently breaks the intermolecular hydrogen bonds of the alcohol while solvating the lipophilic aromatic ring. Critical Warning: DMSO acts as a rapid chemical carrier; if it breaches your glove, it will carry the halogenated compound directly through your skin. Glove integrity is paramount during this step.

Step 3: Homogenization & Validation

  • Action: Seal the vial and vortex for 30 seconds. If undissolved particulate remains, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validating Check: Hold the vial against a high-contrast background. The solution must be completely clear and colorless. Any turbidity indicates incomplete solvation, requiring further sonication to ensure accurate downstream dosing.

Step 4: Aliquotting and Storage

  • Action: Transfer 500 µL aliquots into amber glass vials. Store at -20°C.

  • Causality: Amber glass prevents potential UV-induced photo-degradation of the carbon-chlorine bond, ensuring chemical stability and preventing the formation of reactive degradation products over time.

Disposal and Waste Management Plan

Improper disposal of halogenated compounds poses severe environmental and laboratory risks.

  • Waste Segregation: All liquid waste, contaminated pipette tips, and empty vials must be segregated into a clearly labeled "Halogenated Organic Waste" container.

  • Mechanistic Rationale: Mixing halogenated waste (like chlorinated phenethyl alcohols) with non-halogenated waste can lead to highly exothermic chemical reactions. Furthermore, during commercial waste incineration, improperly mixed halogenated organics can form highly toxic dioxins[4].

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the immediate area. Don a half-mask respirator with organic vapor cartridges if room ventilation is compromised. Contain the liquid using an inert absorbent such as vermiculite or sand. Never use combustible materials like sawdust, as they can react with organic solvents. Sweep the absorbed matrix into a heavy-duty chemical waste bag, seal it, and label it for hazardous disposal[4].

References

  • [1] Title: CAS No. 1314931-35-5, 3-Chloro-6-methylphenethyl alcohol. Source: 001Chemical. URL:[Link]

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL:[Link]

  • [3] Title: Safety in Academic Chemistry Laboratories. Source: American Chemical Society (ACS). URL:[Link]

  • [2] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

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